Technical Documentation Center

5'-Tosyl Adenosine-13C5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5'-Tosyl Adenosine-13C5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5'-O-Tosyladenosine-13C5: Structure, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 5'-O-tosyladenosine-13C5, an isotopically labeled key intermediate for the synthesis of various adenosine analogues used in biomedical research and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5'-O-tosyladenosine-13C5, an isotopically labeled key intermediate for the synthesis of various adenosine analogues used in biomedical research and drug development. We will delve into its chemical structure, physicochemical properties, and provide a detailed experimental protocol for its application in the synthesis of a valuable derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound and its utility.

Introduction: The Significance of 5'-O-Tosyladenosine-13C5

Adenosine and its derivatives are fundamental molecules in numerous physiological processes, acting as building blocks for nucleic acids and as signaling molecules that modulate a wide range of cellular functions through adenosine receptors.[1][2] Consequently, adenosine analogues are a critical area of research for developing novel therapeutics for conditions such as cardiovascular diseases, inflammation, and neurological disorders.[2]

The strategic modification of the adenosine scaffold is key to creating compounds with desired pharmacological properties. 5'-O-tosyladenosine serves as a crucial precursor in this endeavor. The tosyl (p-toluenesulfonyl) group at the 5'-position of the ribose sugar is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at this position.[3][4]

The incorporation of five Carbon-13 (¹³C) atoms into the ribose moiety of 5'-O-tosyladenosine provides a powerful tool for researchers. Stable isotope labeling is instrumental in modern drug discovery and development.[5] ¹³C-labeled compounds, such as 5'-O-tosyladenosine-13C5, allow for precise tracking of molecules in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This enables detailed studies of drug metabolism, pharmacokinetics (DMPK), and target engagement, providing invaluable data for optimizing drug candidates.[8][9]

This guide will provide the necessary technical details to effectively utilize 5'-O-tosyladenosine-13C5 in your research endeavors.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties.

Chemical Structure

5'-O-tosyladenosine-13C5 is an isotopologue of 5'-O-tosyladenosine, where the five carbon atoms of the ribose sugar have been replaced with the stable isotope ¹³C.

Molecular Formula: C₁₂¹³C₅H₁₉N₅O₆S[2]

Molecular Weight: 426.39 g/mol [2]

Synonyms: Adenosine 5-(4-Methylbenzenesulfonate)-13C5, 5-O-Toluenesulfonyladenosine-13C5, 5-Tosyladenosine-13C5[2]

The structure consists of an adenine base linked to a ¹³C-labeled ribose sugar at the N9 position. The 5'-hydroxyl group of the ribose is esterified with p-toluenesulfonic acid, forming the tosylate ester.

Caption: Chemical structure of 5'-O-tosyladenosine-13C5.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5'-O-tosyladenosine. While specific data for the ¹³C₅ labeled variant is not extensively published, the properties are expected to be very similar to the unlabeled compound.

PropertyValueSource
Appearance White to off-white solid[10]
Melting Point 151 °C[10]
Solubility Slightly soluble in DMSO and Methanol (with heating)[10]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[10]
Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5'-O-tosyladenosine provides characteristic signals for the protons of the adenine base, the ribose sugar, and the tosyl group. The spectrum of the unlabeled compound shows signals around 8.25 and 8.11 ppm for the adenine protons, 5.90 ppm for the anomeric proton (H-1'), and signals for the other ribose protons between 4.0 and 4.7 ppm. The aromatic protons of the tosyl group appear around 7.73 and 7.35 ppm, with the methyl protons at approximately 2.37 ppm.[11] For the ¹³C₅ labeled compound, the ¹H NMR spectrum will be very similar, but the signals for the ribose protons will exhibit coupling to the adjacent ¹³C atoms, leading to more complex splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum of 5'-O-tosyladenosine-13C5, the signals corresponding to the five ribose carbons will be significantly enhanced due to the isotopic enrichment. This allows for easier identification and characterization of this part of the molecule. The chemical shifts of the ribose carbons in unlabeled adenosine are approximately 88 ppm (C1'), 74 ppm (C2'), 71 ppm (C3'), 86 ppm (C4'), and 62 ppm (C5').[12]

  • Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of 5'-O-tosyladenosine-13C5. The calculated molecular weight is 426.39 g/mol .[2] Electrospray ionization (ESI) is a suitable method for analyzing this compound. The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 427.4. Fragmentation analysis can provide further structural confirmation, with characteristic losses of the tosyl group and fragmentation of the ribose and adenine moieties.[13]

Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyadenosine-13C5

This section provides a detailed, step-by-step protocol for a common and important application of 5'-O-tosyladenosine-13C5: the synthesis of 5'-azido-5'-deoxyadenosine-13C5. This azido derivative is a valuable intermediate for the introduction of an amino group or for use in "click chemistry" reactions to attach various molecular probes or drug moieties.[3][14]

The underlying principle of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[15][16][17] The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic C5' carbon of the ribose ring. The tosylate group, being an excellent leaving group, is displaced, leading to the formation of the 5'-azido product with an inversion of stereochemistry at the C5' position.[15][18]

Materials and Reagents
  • 5'-O-Tosyladenosine-13C5

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography (e.g., dichloromethane/methanol mixtures)

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5'-O-tosyladenosine-13C5 (1.0 equivalent) in anhydrous DMF. The choice of DMF as a solvent is critical as it is a polar aprotic solvent that effectively solvates the sodium azide and promotes the Sₙ2 reaction.

  • Add sodium azide (NaN₃, 3.0 to 5.0 equivalents) to the solution. A molar excess of sodium azide is used to drive the reaction to completion.

Step 2: Reaction

  • Heat the reaction mixture to 80-90 °C with stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v), should be used to separate the starting material from the product. The product, being less polar than the starting material, will have a higher Rf value.

Step 3: Work-up

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x). The product will partition into the organic layer.

  • Combine the organic extracts and wash them with brine. This step removes any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 5'-azido-5'-deoxyadenosine-13C5.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Characterization of the Product

The identity and purity of the synthesized 5'-azido-5'-deoxyadenosine-13C5 should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the ¹³C labels.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To confirm the presence of the azide functional group (a characteristic sharp peak around 2100 cm⁻¹).

G cluster_0 Synthesis of 5'-Azido-5'-deoxyadenosine-13C5 A 1. Dissolve 5'-O-tosyladenosine-13C5 in anhydrous DMF B 2. Add excess Sodium Azide (NaN₃) A->B C 3. Heat reaction mixture to 80-90 °C B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E Reaction complete F 6. Aqueous work-up and extraction with Ethyl Acetate E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by silica gel column chromatography G->H I 9. Characterize final product H->I

Caption: Experimental workflow for the synthesis of 5'-azido-5'-deoxyadenosine-13C5.

Applications in Drug Development and Research

The utility of 5'-O-tosyladenosine-13C5 extends beyond the synthesis of a single derivative. It is a versatile starting material for a wide range of 5'-modified adenosine analogues. The presence of the ¹³C₅-label in the ribose moiety makes these compounds particularly valuable for:

  • Metabolic Flux Analysis: In metabolic research, stable isotope labeling is a cornerstone technique for elucidating the flow of metabolites through complex biochemical pathways.[19][20] By introducing ¹³C-labeled precursors, researchers can trace the incorporation of these isotopes into downstream metabolites, providing quantitative data on metabolic fluxes.[21][22]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for its development.[9] Using ¹³C-labeled compounds allows for the differentiation of the drug and its metabolites from endogenous molecules, enabling accurate quantification in biological matrices such as blood, plasma, and urine.[7]

  • Target Engagement and Mechanism of Action Studies: Isotopically labeled ligands can be used in various assays to study the interaction of a drug with its biological target. This can provide insights into the binding kinetics and mechanism of action.

  • Internal Standards for Quantitative Bioanalysis: Due to their chemical identity with the analyte of interest but different mass, stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[6] This ensures high accuracy and precision in the quantification of drug candidates and their metabolites in complex biological samples.[7]

Conclusion

5'-O-Tosyladenosine-13C5 is a high-value chemical tool for researchers and scientists in the field of drug discovery and development. Its well-defined chemical reactivity, coupled with the power of stable isotope labeling, provides a robust platform for the synthesis and investigation of novel adenosine-based therapeutics. This guide has provided a detailed overview of its structure, properties, and a practical experimental protocol for its application. By leveraging the principles and methodologies outlined herein, researchers can confidently employ this compound to advance their scientific objectives.

References

  • Optimized Method for the Synthesis and Purification of Adenosine - Folic Acid Conjugates for use as Transcription Initiators in the Prepar
  • The SN2 Reaction | Organic Chemistry Class Notes. Fiveable.
  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. PMC.
  • Synthesis of Terminal Ribose Analogues of Adenosine 5′-Diphosphate Ribose as Probes for the Transient Receptor Potential Cation Channel TRPM2.
  • Adenosine receptors: therapeutic aspects for inflammatory and immune diseases.
  • SN2 Reaction Mechanism. BYJU'S.
  • A 13C NMR study of poly(adenosine diphosphate ribose) and its monomers: evidence of alpha-(1'' leads to 2') ribofuranosy1 ribofuranoside risidue. PMC.
  • SN2 reaction. Wikipedia.
  • 5-Tosyl Adenosine-13C5. CRO Splendid Lab Pvt. Ltd.
  • Synthesis of cyclic adenosine 5′-diphosphate ribose analogues: a C2′ endo / syn ... RSC Publishing.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Adenosine-13C5 (Adenine riboside-13C5) | Stable Isotope. MedchemExpress.com.
  • 2',3'-O-Isopropylidene-5'-O-tosyladenosine-13C5. usbio.net.
  • Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conform
  • Applications of Stable Isotope-Labeled Molecules. Silantes.
  • Adenosine-13C (Adenine riboside-13C) | Stable Isotope. MedchemExpress.com.
  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. PMC.
  • Accurate measurement of endogenous adenosine in human blood. PLOS One.
  • 11.2: The SN2 Reaction. Chemistry LibreTexts.
  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides.
  • Adenosine·H₂O (ribose-1-¹³C, 99%) CP 95%.
  • 5'-Tosyladenosine(5135-30-8) 1 H NMR. ChemicalBook.
  • Adenosine Stable Isotopes Product List. CLEARSYNTH.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
  • Mass spectrometry analysis of nucleosides and nucleotides. PubMed.
  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega.
  • Mass spectrometry analysis of nucleosides and nucleotides. Scilit.
  • Specific association of β 4 γ 5 to adenosine A 1 and A 2A receptors determined by stable isotope labeling with heavy amino acids in cell culture and mass spectrometry.
  • A General Approach to N6,C5'-Difunctionalization of Adenosine Dellamol Sebastian,†,‡ Sakilam S
  • 2,3-O-Isopropylidene-5-O-tosyladenosine-13C5. CRO Splendid Lab Pvt. Ltd.
  • Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18.
  • Supplementary Material FTIR, 1H and 13C NMR spectra of the synthesized compounds (5a-d).
  • Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PMC.
  • 5 -Tosyladenosine = 99 5135-30-8. Sigma-Aldrich.
  • 5'-Tosyladenosine | 5135-30-8. ChemicalBook.
  • Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Routledge.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • 5'-Deoxyadenosine | C10H13N5O3 | CID 439182. PubChem.
  • Mass spectrometry based analysis of nucleotides, nucleosides, and nucleobases--applic
  • (13)C-based metabolic flux analysis. PubMed.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
  • 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modul
  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of th. ePrints Soton.

Sources

Exploratory

Illuminating the Crossroads of Cellular Life: A Technical Guide to Tracking Adenosine Intermediates with 13C Isotopes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate metabolic map of the cell, adenosine and its derivatives stand at a critical crossroads, directi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate metabolic map of the cell, adenosine and its derivatives stand at a critical crossroads, directing the flow of biochemical information and resources essential for life, disease, and therapeutic intervention. From its role as a fundamental building block of nucleic acids to its function as a key signaling molecule in the tumor microenvironment, the metabolic fate of adenosine offers a profound window into cellular physiology and pathology.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to track the metabolic pathways involving adenosine intermediates using stable 13C isotope tracing.

Stable isotope tracing is a powerful technique that allows for the precise tracking of a molecule's journey through metabolic networks.[3][4] By replacing the naturally abundant 12C atoms with the heavier, non-radioactive 13C isotope, we can follow the transformation of adenosine into its various downstream metabolites, providing a dynamic and quantitative picture of metabolic flux.[5][6] This approach offers unparalleled insights into the reprogramming of metabolic pathways in diseases like cancer and provides a robust platform for the discovery and validation of novel drug targets.[3][7]

This guide will delve into the core metabolic pathways branching from adenosine, provide detailed, field-proven protocols for conducting 13C tracing experiments, and offer insights into the analysis and interpretation of the rich datasets generated.

The Central Hub: Key Metabolic Pathways of Adenosine

Adenosine's metabolic network is vast and interconnected, influencing a wide array of cellular processes. Understanding these pathways is paramount to designing and interpreting 13C tracing studies.

The Purine Salvage Pathway: Recycling for Efficiency

Cells possess an elegant recycling system for purines, and adenosine is a key player. The purine salvage pathway reclaims purine bases from the breakdown of nucleotides, conserving the significant energy expenditure required for de novo synthesis.[8] Adenosine can be directly phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP), re-entering the nucleotide pool.[7][9] Alternatively, it can be deaminated by adenosine deaminase (ADA) to inosine, which can then be further metabolized.[7][9] Tracking the flow of 13C from labeled adenosine into AMP, and subsequently into ATP and nucleic acids, provides a direct measure of the activity of this crucial salvage pathway.

The S-adenosylmethionine (SAM) Cycle: The Universal Methyl Donor

Adenosine is a critical component of S-adenosylmethionine (SAM), the primary methyl group donor for a vast number of biological methylation reactions, including DNA, RNA, and protein methylation.[10] The SAM cycle begins with the reaction of methionine and ATP, catalyzed by methionine adenosyltransferase (MAT).[11] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine.[12] This regenerated adenosine can re-enter metabolic pathways. Tracing 13C from adenosine into the ribose moiety of SAM and its downstream metabolites allows for the quantification of the flux through this vital cycle, offering insights into epigenetic regulation and one-carbon metabolism.[10][13]

Contribution to Coenzyme Synthesis: Fueling Redox Reactions

Adenosine also serves as a precursor for the synthesis of essential coenzymes, including nicotinamide adenine dinucleotide (NAD) and coenzyme A (CoA). The ribose and adenine moieties of adenosine can be incorporated into these molecules, which are central to cellular respiration and fatty acid metabolism. By tracking the incorporation of 13C from adenosine into the adenosine-containing portions of NAD and CoA, researchers can probe the dynamics of coenzyme biosynthesis.

Visualizing the Flow: Metabolic Pathways of Adenosine

To better understand the interconnectedness of these pathways, the following diagram illustrates the primary metabolic fates of adenosine.

Adenosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 Ado_ext Adenosine AMP_ext->Ado_ext CD73 Ado Adenosine (from 13C-Adenosine) Ado_ext->Ado ENTs ATP ATP AMP AMP AMP->ATP Nucleic_Acids RNA/DNA AMP->Nucleic_Acids Ado->AMP ADK Inosine Inosine Ado->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) SAH->Ado SAHH Homocysteine Homocysteine SAH->Homocysteine Methionine Methionine Methionine->SAM MAT (+ATP)

Caption: Key metabolic pathways involving adenosine intermediates.

Experimental Workflow: From Labeled Precursor to Metabolic Insights

A successful 13C tracing experiment requires meticulous planning and execution. The following workflow outlines the critical steps involved.

Experimental_Workflow cluster_prep 1. Experimental Preparation cluster_exp 2. Isotope Labeling cluster_processing 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis cell_culture Cell Culture Preparation (e.g., use of dialyzed FBS) labeling_medium Preparation of 13C-Labeling Medium (e.g., DMEM with 13C-Adenosine) cell_culture->labeling_medium incubation Incubation of Cells (Time-course experiment) labeling_medium->incubation quenching Rapid Quenching of Metabolism (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction (e.g., methanol/water/chloroform) quenching->extraction lcms_nmr LC-MS or NMR Analysis extraction->lcms_nmr data_processing Data Processing (Peak integration, isotopologue distribution) lcms_nmr->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: A generalized experimental workflow for 13C tracing of adenosine metabolism.

In-Depth Experimental Protocols

The success of any metabolic tracing study hinges on robust and reproducible protocols. Here, we provide detailed methodologies for key stages of the experiment.

Protocol 1: Cell Culture and 13C-Adenosine Labeling

Rationale: The choice of cell culture medium and labeling conditions is critical to ensure that the observed metabolic fluxes are not artifacts of the experimental setup. Using dialyzed fetal bovine serum (dFBS) is essential to minimize the concentration of unlabeled adenosine and other nucleosides that would compete with the 13C-labeled tracer.[14] The duration of labeling should be optimized based on the turnover rate of the pathway of interest.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare a base medium (e.g., DMEM) devoid of adenosine. Supplement this medium with 10% dialyzed fetal bovine serum (dFBS), glutamine, and antibiotics.

  • 13C-Adenosine Stock Solution: Prepare a sterile stock solution of uniformly labeled 13C10-adenosine in water or DMSO.

  • Labeling Medium: On the day of the experiment, add the 13C-adenosine stock solution to the prepared base medium to the desired final concentration (typically in the low micromolar range, but should be optimized).

  • Labeling: Remove the existing culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 0.5, 1, 4, 8, 24 hours) to capture both rapid and slow-turnover pathways.[14]

Protocol 2: Metabolite Extraction

Rationale: The goal of metabolite extraction is to efficiently lyse the cells and solubilize the metabolites while simultaneously quenching all enzymatic activity to preserve the in vivo metabolic state.[14] A common and effective method is the use of a cold methanol/water/chloroform solvent system.

Step-by-Step Methodology:

  • Quenching and Lysis: After the desired incubation time, rapidly aspirate the labeling medium and place the culture dish on dry ice. Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the cells.

  • Scraping: Use a cell scraper to detach the cells in the extraction solvent.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation (Optional but Recommended): For a more comprehensive analysis that includes lipids, add chloroform to the lysate to create a biphasic mixture. Vortex thoroughly and centrifuge at high speed to separate the polar (containing adenosine and its derivatives), non-polar, and protein phases.

  • Drying: Carefully transfer the polar phase to a new tube and dry the metabolite extract, for example, using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Data Acquisition and Analysis: Deciphering the Isotopic Signatures

The analysis of 13C-labeled metabolites is typically performed using high-resolution analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][15][16]

Mass Spectrometry (MS)

LC-MS is a highly sensitive technique that separates metabolites based on their physicochemical properties and then detects them based on their mass-to-charge ratio (m/z).[17] The incorporation of 13C atoms results in a predictable increase in the mass of the metabolite, allowing for the quantification of different isotopologues (molecules of the same compound that differ only in their isotopic composition).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can distinguish between 13C atoms at different positions within a molecule.[18][19] This is particularly useful for elucidating the specific metabolic reactions that have occurred. While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[20]

Data Interpretation and Flux Analysis

The raw data from MS or NMR analysis consists of the relative abundances of different isotopologues for each metabolite of interest. This data can be used to calculate the fractional enrichment of 13C in each metabolite pool. For a more in-depth understanding of metabolic pathway dynamics, this data can be fed into computational models for 13C-Metabolic Flux Analysis (13C-MFA).[21][22][23][24] 13C-MFA uses mathematical algorithms to estimate the rates (fluxes) of intracellular metabolic reactions that best explain the observed isotope labeling patterns.[5]

Quantitative Data Summary

The following table provides a hypothetical example of the kind of quantitative data that can be generated from a 13C-adenosine tracing experiment. The fractional enrichment represents the percentage of the metabolite pool that contains at least one 13C atom derived from the labeled adenosine.

MetaboliteFractional 13C Enrichment (at 8 hours) - Control CellsFractional 13C Enrichment (at 8 hours) - Drug-Treated Cells
Adenosine 95%96%
AMP 75%55%
ATP 60%40%
Inosine 20%35%
SAM (ribose) 15%10%

Interpretation: In this hypothetical example, the drug treatment appears to decrease the flux through the purine salvage pathway (lower enrichment in AMP and ATP) and the SAM cycle (lower enrichment in SAM), while potentially increasing the activity of adenosine deaminase (higher enrichment in inosine).

Conclusion and Future Directions

Tracking the metabolic pathways of adenosine intermediates using 13C isotopes is a powerful and versatile approach for gaining deep insights into cellular metabolism.[3] The methodologies outlined in this guide provide a solid foundation for researchers to design and execute robust and informative experiments. As analytical technologies continue to advance in sensitivity and resolution, the application of stable isotope tracing will undoubtedly play an increasingly critical role in academic research, drug discovery, and the development of personalized medicine.[25] By illuminating the intricate metabolic wiring of the cell, we can better understand the basis of health and disease and develop more effective therapeutic strategies.

References

  • Fan, T. W., & Lane, A. N. (2016). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & therapeutics, 161, 1-22. [Link]

  • Allard, B., Longhi, M. S., Robson, S. C., & Stagg, J. (2017). Adenosine metabolism–emerging concepts for cancer therapy. Cancer treatment and research, 170, 1-30. [Link]

  • SciTechnol. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Drug Metabolism & Toxicology. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Blackburn, M. R., & Kellems, R. E. (2006). Adenosine metabolism and cancer. American Journal of Physiology-Cell Physiology, 291(3), C431-C434. [Link]

  • Spit, K. F., & Boison, D. (2022). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. International journal of molecular sciences, 23(5), 2898. [Link]

  • Wiechert, W., & Nöh, K. (2005). 13C-based metabolic flux analysis. Metabolic engineering, 7(5-6), 335-352. [Link]

  • Stagg, J., & Allard, B. (2013). Metabolism and signaling of adenosine in tumor microenvironment. Journal of biomedicine & biotechnology, 2013. [Link]

  • Leone, R. D., & Emens, L. A. (2018). ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain. Annual review of cancer biology, 2, 329-348. [Link]

  • Liu, X., & Locasale, J. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 304. [Link]

  • LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • Horn, P. J., Korte, A. R., & Chapman, K. D. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(10), 209. [Link]

  • Wang, L., & You, J. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cancer research, 81(13), 3468-3480. [Link]

  • He, L., & Fan, J. (2018). Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis. In Metabolomics (pp. 115-127). Humana Press, New York, NY. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]

  • UNC Chapel Hill Nutrition Research Institute. (n.d.). 700 MHz NMR Spectroscopy Services on the North Carolina Research Campus Metabolomics, 13C-Tracing, Metabolite Identification and Quantitation. [Link]

  • Han, Y., et al. (2024). The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells. Journal of Translational Medicine, 22(1), 93. [Link]

  • Koch, F., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecological Processes, 13(1), 1-13. [Link]

  • Zamboni, N. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969103. [Link]

  • Garcia-Gil, M., et al. (2021). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers in Pharmacology, 12, 672384. [Link]

  • Mhaiskar, T. A., et al. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. [Link]

  • Arrivault, S., et al. (2015). Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. In Plant Metabolomics (pp. 149-161). Humana Press, New York, NY. [Link]

  • de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3486. [Link]

  • Fan, T. W. M., & Lane, A. N. (2016). NMR-Based Stable Isotope Tracing of Cancer Metabolism. In Cancer Metabolism (pp. 141-168). Humana Press, New York, NY. [Link]

  • Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4597-4603. [Link]

  • ResearchGate. (n.d.). Adenosine monophosphate (AMP) isotopologue imaging with DESI a Glucose... [Link]

  • Mhaiskar, T. A., et al. (2025). (PDF) Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). ResearchGate. [Link]

  • Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in microbiology, 12, 683335. [Link]

  • Yegutkin, G. G. (2014). Adenosine metabolism in the vascular system. Biochemical pharmacology, 92(3), 389-400. [Link]

  • CV Pharmacology. (n.d.). Adenosine. [Link]

  • Hui, S., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Lane, A. N., et al. (2022). Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS). Metabolites, 12(3), 223. [Link]

  • Jackson, E. K. (2016). The 2′, 3′-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 310(6), F457-F463. [Link]

  • Hui, S., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Du, J. (n.d.). Metabolomics and Isotope Tracing. Jianhai Du Lab @ West Virginia University. [Link]

  • Schreiber, F. (2003). Interactive Visualization of Metabolic Pathways. In Proceedings of the Asia-Pacific symposium on Information visualisation-Volume 24 (pp. 119-124). [Link]

  • Okahashi, N., et al. (2025). 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-L-methionine production. Journal of bioscience and bioengineering. [Link]

  • Okahashi, N., et al. (2018). 13 C-metabolic flux analysis in S -adenosyl- l -methionine production by Saccharomyces cerevisiae. Journal of bioscience and bioengineering, 125(3), 326-332. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Holder, L. B., & Gonzalez, J. (2003). Application of Graph-based Data Mining to Metabolic Pathways. AI@WSU. [Link]

  • Verbist, K. C., et al. (2023). 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion. Cell metabolism, 35(11), 2004-2021. [Link]

  • DevInside. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Gonzalez, J., & Holder, L. B. (2003). Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Solvent Selection for 5'-Tosyl Adenosine-13C5 Reactions

Executive Summary 5'-Tosyl Adenosine-13C5 is a high-value, stable isotope-labeled intermediate critical for synthesizing metabolic tracers (e.g., 13C-labeled SAMe, ATP, or NAD+ analogs). While the 13C5 ribose label does...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Tosyl Adenosine-13C5 is a high-value, stable isotope-labeled intermediate critical for synthesizing metabolic tracers (e.g., 13C-labeled SAMe, ATP, or NAD+ analogs). While the 13C5 ribose label does not alter chemical reactivity compared to the unlabeled congener, it drastically alters the economic risk profile of the experiment.

The primary challenge in handling 5'-O-(p-toluenesulfonyl)adenosine is the competition between the desired intermolecular nucleophilic substitution (


) and the rapid, unwanted intramolecular cyclization to form 

-cycloadenosine. This "Cyclization Trap" is solvent-dependent.

This guide provides a validated framework for solvent selection, emphasizing yield maximization and isotopic recovery.

The Chemical Challenge: The "Cyclization Trap"

Before selecting a solvent, one must understand the failure mode. The tosyl group at the 5'-position is an excellent leaving group. In the absence of a strong external nucleophile—or in a solvent that promotes conformation folding—the N3 nitrogen of the adenine base attacks the 5'-carbon.

  • Result: Formation of a quaternary ammonium salt (

    
    -cycloadenosine).
    
  • Consequence: Irreversible loss of the expensive 13C5 scaffold.

  • Solvent Role: Solvents that stabilize the transition state or encourage hydrogen bonding between the 3'-OH and the N3 region can accelerate this side reaction.

Diagram 1: Reaction Pathways & The Cyclization Trap

ReactionPathways Start 5'-Tosyl Adenosine-13C5 (Substrate) Product 5'-Substituted Adenosine-13C5 (Desired Product) Start->Product  SN2 Attack (Intermolecular) Favored in Dry DMF/DMSO Cyclo N3,5'-Cycloadenosine (Dead-End Impurity) Start->Cyclo  Intramolecular Attack Favored by Heat/Protic Solvents Nu External Nucleophile (e.g., NaN3, Halide) Nu->Product

Caption: The kinetic competition between desired substitution and unwanted cyclization.

Solvent Selection Matrix

For 5'-Tosyl Adenosine-13C5, solubility is often poor in common organic solvents (DCM, Acetone) and dangerous in protic solvents (Alcohols/Water promote hydrolysis/cyclization). The choice usually narrows to dipolar aprotic solvents.

Table 1: Solvent Performance Analysis

SolventSolubilityReactivity (

)
Recovery/WorkupRisk ProfileRecommendation
DMF (Anhydrous) HighExcellentModerate (BP 153°C). Can be removed by rotovap or aqueous wash.Decomposes to dimethylamine at high T (

80°C), causing side reactions.
Primary Choice
DMSO (Anhydrous) Very HighSuperiorDifficult (BP 189°C). Requires lyophilization or extensive washing.Oxidant under certain conditions; hard to remove trace amounts.Secondary Choice (Use if DMF fails)
HMPA HighSuperiorDifficult.Severe Toxicity (Carcinogen).Avoid (Unless strictly necessary)
Acetonitrile Low/ModerateModerateEasy (BP 82°C).Poor solubility often requires heating, which triggers cyclization.Avoid for this specific substrate
Water/Alcohols LowPoorN/AHigh Risk: Promotes hydrolysis and cyclization.Strictly Prohibited

Protocol: Validated Nucleophilic Substitution (Azidation Example)

This protocol describes the conversion of 5'-Tosyl Adenosine-13C5 to 5'-Azido-5'-deoxyadenosine-13C5. This is a common intermediate for "Click" chemistry or reduction to amines.

Rationale: We utilize DMF as the solvent to balance solubility with ease of removal, minimizing thermal stress on the labeled compound.

Materials
  • Substrate: 5'-O-Tosyl Adenosine-13C5 (10–50 mg scale typical for labeled synthesis).

  • Reagent: Sodium Azide (

    
    ), 1.5 – 2.0 equivalents.
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (99.8%), stored over molecular sieves.

  • Equipment: V-vial (conical bottom) for micro-scale, magnetic stir bar, oil bath, Nitrogen/Argon line.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dry the 5'-Tosyl Adenosine-13C5 in the V-vial under high vacuum for 2 hours to remove trace moisture.

    • Why: Water competes as a nucleophile (hydrolysis).

  • Solvation:

    • Add Anhydrous DMF. Concentration target: 0.1 M to 0.2 M .

    • Note: Do not dilute excessively.

      
       reactions are second-order; higher concentration increases the rate of the desired intermolecular reaction relative to the first-order intramolecular cyclization.
      
  • Reagent Addition:

    • Add Sodium Azide (

      
      ) (1.5 eq) in one portion.
      
    • Tip:

      
       is sparingly soluble in DMF. It will form a suspension. This is normal.
      
  • Reaction (Thermal Control):

    • Heat to 50°C – 60°C .

    • Critical Control Point: Do NOT exceed 70°C. Higher temperatures exponentially increase the rate of cyclization (

      
       formation).
      
    • Stir vigorously to ensure

      
       surface area contact.
      
  • Monitoring (Self-Validating Step):

    • Check via TLC (Silica, 10% MeOH in DCM) or LC-MS at 2 hours and 4 hours.

    • Validation Criteria:

      • Starting Material (

        
         in 10% MeOH/DCM).
        
      • Product (

        
        , usually less polar than Tosylate).
        
      • Cyclo-impurity: Often appears as a highly polar spot near the baseline or a distinct fluorescent spot.

  • Workup (Isotope Recovery Mode):

    • Option A (Precipitation - Best for >50mg): Cool to RT. Add 10 volumes of cold diethyl ether. The product and salts precipitate; DMF remains in ether. Centrifuge, decant, and dry.

    • Option B (Direct Purification - Best for <50mg): Dilute reaction mixture 1:1 with water and inject directly onto a C18 Prep-HPLC column (Gradient: 0% to 40% MeCN in Water). This minimizes physical transfer losses.

Diagram 2: Decision Tree for Workup

WorkupLogic Start Reaction Complete (DMF/DMSO Mixture) ScaleCheck Check Scale Start->ScaleCheck LargeScale > 50 mg ScaleCheck->LargeScale SmallScale < 50 mg (High Value) ScaleCheck->SmallScale EtherPpt Ether Precipitation (Removes DMF) LargeScale->EtherPpt Bulk Handling DirectHPLC Direct C18 Prep-HPLC (No Extraction Loss) SmallScale->DirectHPLC Maximize Recovery

Caption: Workup strategy based on scale to minimize isotopic loss.

Quality Control & Troubleshooting

When working with 13C-labeled compounds, you cannot afford "trial runs." Use these indicators to validate the system:

  • NMR Verification: The 13C label provides a built-in probe.

    • Success: In 13C-NMR, the C5' signal will shift significantly upon substitution (e.g., from

      
       68 ppm for OTs to 
      
      
      
      52 ppm for
      
      
      ).
    • Failure (Cyclization): A shift in the C5' signal accompanied by significant shifts in the Adenine ring carbons (due to quaternary salt formation) indicates cyclization [1].

  • Storage: 5'-Tosyl Adenosine-13C5 is moisture sensitive. Store at -20°C under Argon. If the solid turns from white to yellow/brown, it has likely cyclized or hydrolyzed.

References

  • Jahn, W. (1965). Synthesis of 5'-substituted adenosine derivatives. Chemische Berichte. (Fundamental chemistry of adenosine 5'-displacement and cyclization risks).

  • Robins, M. J., et al. (1984). Nucleic acid related compounds.[1][2][3][4] 42. A general procedure for the efficient deoxygenation of secondary alcohols. Journal of the American Chemical Society.[1] (Discusses tosyl displacement kinetics in nucleosides).

  • Sigma-Aldrich. (2024). 5'-Tosyladenosine Product Specification & Solubility Data. (Physical property verification).

  • Baddiley, J., et al. (1951). Adenosine-5'-triphosphate: Synthesis and Structure. Journal of the Chemical Society. (Historical context on 5'-activation stability).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in the synthesis of 5'-Tosyl Adenosine-13C5 derivatives

Status: Operational Role: Senior Application Scientist Subject: Optimization of Yield and Purity for Isotopically Labeled Adenosine Tosylates Strategic Overview: The "Isotope Economy" As researchers working with -Adenosi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Yield and Purity for Isotopically Labeled Adenosine Tosylates

Strategic Overview: The "Isotope Economy"

As researchers working with


-Adenosine, you are managing a starting material that often exceeds $1,000/gram . Standard organic synthesis protocols—often designed for cheap, non-labeled substrates—are insufficient here. A "direct tosylation" of adenosine typically yields 30–40% due to competing reactions at the 2' and 3' hydroxyls and N-sulfonylation.

The Directive: Do not attempt direct tosylation on valuable isotopes. To maximize yield (targeting >85% overall), you must utilize the 2',3'-O-Isopropylidene Protection Strategy . While this adds two steps, it protects the ribose ring, forces regioselectivity to the 5'-OH, and significantly simplifies purification, preventing the loss of labeled material on the column.

The "Golden Standard" Protocol

This workflow is optimized for


-labeled substrates where material conservation is paramount.
Phase A: Protection (The Acetonide Trap)

Objective: Lock the 2' and 3' positions to prevent side reactions.

  • Reagents:

    
    -Adenosine, Acetone (dried), 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (p-TsOH) (catalytic).
    
  • Procedure: Suspend adenosine in dry acetone. Add DMP (scavenges water/drives equilibrium) and catalytic p-TsOH. Stir at room temperature.

  • Checkpoint: Reaction is complete when the suspension becomes a clear solution (usually 2–4 hours).

  • Yield Target: >90%.

Phase B: 5'-O-Tosylation (The Critical Step)

Objective: Activate the 5'-OH without touching the base (Adenine).

  • Reagents: 2',3'-O-isopropylidene-adenosine-

    
    , Pyridine (anhydrous), p-Toluenesulfonyl chloride (TsCl).
    
  • Pre-requisite: Recrystallize your TsCl. Impure TsCl contains p-toluenesulfonic acid and HCl, which will degrade your acetonide protection and lower yields.

  • Procedure:

    • Dissolve substrate in anhydrous Pyridine (0.1 M concentration).

    • Cool to 0°C (Ice bath).

    • Add TsCl (1.2 – 1.5 equivalents) slowly.

    • Allow to warm to 4°C (Cold room) or Room Temp overnight. Do not heat.

  • Quench: Add a small amount of water or MeOH at 0°C to hydrolyze excess TsCl before workup.

Phase C: Purification (The "Silica Trap")

Objective: Isolate product without acid-catalyzed decomposition.

  • The Risk: Silica gel is slightly acidic (pH ~5–6). This is enough to hydrolyze the tosyl group or the acetonide over time.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent solvent. This neutralizes the silica.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Category 1: Low Yield / Incomplete Conversion

Q: The reaction stalls at 60% conversion. Adding more TsCl doesn't help. Why? A: You likely have moisture in your system. TsCl reacts with water to form p-TsOH (an acid) faster than it reacts with adenosine.

  • Fix: Dry your pyridine over KOH pellets or molecular sieves (4Å) for 24 hours. Ensure your

    
    -Adenosine is azeotropically dried with anhydrous pyridine/toluene before starting.
    

Q: I see a new spot on TLC that isn't my product, and my yield is dropping. A: This is often 5'-Chloro-5'-deoxy-adenosine . If the reaction gets too warm or runs too long in the presence of Pyridine-HCl (a byproduct), the chloride ion can displace the tosylate you just formed.

  • Fix: Keep the reaction at 0°C–4°C. Do not exceed 1.5 equivalents of TsCl.

Category 2: Regioselectivity & Side Products

Q: I am trying direct tosylation (no protection) and getting a mixture. Can I save it? A: It is difficult. You likely have a mix of 5'-OTs, 2'-OTs, and 3'-OTs. These isomers have very similar Rf values.

  • Recommendation: Stop. Column what you have, but for the remaining

    
     stock, switch to the Isopropylidene route. The yield loss from separating isomers is higher than the material loss from the extra protection steps.
    

Q: Is the N6-amino group of Adenine reacting? A: It can, usually forming a bis-tosyl species (N-tosyl, O-tosyl) if a strong base (like NaH) is used. With Pyridine, N-sulfonylation is slow.

  • Fix: If you observe N-tosylation, you can selectively remove the N-tosyl group by treating the crude mixture with Ammonia/MeOH, which cleaves the amide-like N-S bond but leaves the 5'-O-tosyl ester intact.

Category 3: Purification Issues

Q: My product looked pure by NMR of the crude, but after the column, it's degraded. A: Acidic hydrolysis on the column.

  • Fix: As mentioned in Phase C, you must use neutralized silica. Flush the column with Hexane:EtOAc:Et3N (variable ratio + 1% Et3N) before loading.

Visualized Workflows

Diagram 1: The Optimized Synthesis Pathway

This flowchart illustrates the high-yield protection strategy versus the risky direct route.

SynthesisPath Start 13C-Adenosine (Starting Material) Direct Direct Tosylation (TsCl / Pyridine) Start->Direct High Risk Protect Protection (Acetone / DMP / H+) Start->Protect Recommended Mix Complex Mixture (2', 3', 5' & N-Ts) Direct->Mix Acetonide 2',3'-Isopropylidene Adenosine Protect->Acetonide >90% Yield TosylStep Tosylation (TsCl / Pyridine / 0°C) Acetonide->TosylStep ProductProtected 5'-OTs-2',3'-Iso-Adenosine (Stable Intermediate) TosylStep->ProductProtected Regioselective Deprotect Acid Hydrolysis (Optional) ProductProtected->Deprotect If free OH needed Final 5'-OTs-Adenosine (Target) Deprotect->Final

Caption: Comparative workflows. The Green path (Protected) ensures regioselectivity and preserves the


 isotope, whereas the Red path (Direct) leads to yield loss.
Diagram 2: Troubleshooting Logic Tree

Decision matrix for resolving low yields during the experiment.

Troubleshooting Problem Issue: Low Yield of 5'-OTs CheckTLC Check TLC/LCMS Problem->CheckTLC Case1 Starting Material Remains CheckTLC->Case1 Case2 New Side Products Observed CheckTLC->Case2 Case3 Product Decomposes on Column CheckTLC->Case3 Sol1 Moisture in Pyridine? Action: Dry Solvents Case1->Sol1 Sol2 TsCl Hydrolyzed? Action: Recrystallize TsCl Case1->Sol2 Sol3 5'-Chloro formed? Action: Lower Temp to 0°C Case2->Sol3 Sol4 N-Tosylation? Action: Treat w/ NH3/MeOH Case2->Sol4 Sol5 Silica Acidity? Action: Add 1% Et3N to Eluent Case3->Sol5

Caption: Diagnostic logic for identifying the root cause of yield loss during tosylation.

Summary Data Table: Solvent & Reagent Criticality

ComponentCritical ParameterWhy it matters for

Yields
Pyridine Water content < 50 ppmWater hydrolyzes TsCl to TsOH, stopping the reaction and requiring excess reagent which complicates purification.
TsCl White Crystalline SolidImpure TsCl (yellow/wet) contains HCl, which cleaves the acetonide protection prematurely.
Temperature 0°C to 4°CHigher temperatures (>20°C) promote the substitution of the Tosyl group by Chloride (from Pyridine-HCl).
Silica Gel Neutralized (pH 7)Acidic silica degrades the acid-labile acetonide and the tosyl ester during purification.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Standard reference for nucleoside protection strategies).

  • Ikehara, M., & Uesugi, S. (1970).[2] Selective tosylation of adenosine 5'-monophosphate.[2] Tetrahedron Letters, 11(10), 713-716. (Foundational work on regioselectivity).

  • Baddiley, J. (1951). Synthesis of Adenosine-5' Derivatives. Journal of the Chemical Society. (Early protocols on acetonide protection).

  • Teledyne ISCO. (2012). Strategies to Purify Carbohydrate Based Compounds. Chromatography Application Note AN75. (Technical guide on silica neutralization for protected sugars).

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. (Mechanistic overview of sulfonate stability).

Sources

Optimization

Storage stability and degradation of 5'-Tosyl Adenosine-13C5

Topic: Storage Stability, Degradation Mechanisms, and Experimental Troubleshooting Audience: Researchers, Synthetic Chemists, and Metabolic Engineers. Introduction Welcome to the technical support hub for 5'-O-Tosyl Aden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Degradation Mechanisms, and Experimental Troubleshooting

Audience: Researchers, Synthetic Chemists, and Metabolic Engineers.

Introduction

Welcome to the technical support hub for 5'-O-Tosyl Adenosine-13C5 . This reagent is a high-value electrophilic intermediate, commonly used to synthesize 13C-labeled nucleotides (e.g., 5'-AMP, 5'-ATP) or as a probe for adenosine-binding enzymes.

Because the tosyl group (p-toluenesulfonyl) is an excellent leaving group, this molecule is thermodynamically unstable in solution. It is prone to two primary degradation pathways: hydrolysis and intramolecular cyclization . This guide provides the protocols necessary to maintain integrity and troubleshoot experimental failures.

Module 1: Critical Storage & Handling

Core Directive: Prevent the "First-Step Failure." 5'-Tosyl Adenosine-13C5 must be treated as a reactive intermediate, not a stable salt.

Storage Decision Tree

The following logic gate ensures maximum shelf-life.

StorageProtocol Start Received 5'-Tosyl Adenosine-13C5 State Physical State? Start->State Solid Solid Powder State->Solid Solution Solubilized State->Solution Temp Temperature: -20°C or -80°C Solid->Temp Solvent Solvent Choice? Solution->Solvent Atmos Atmosphere: Argon/N2 + Desiccant Temp->Atmos ResultSolid Stability: >1 Year Atmos->ResultSolid BadSolvent Water / Methanol / Ethanol Solvent->BadSolvent Protic GoodSolvent Anhydrous DMSO / DMF Solvent->GoodSolvent Aprotic/Polar Risk CRITICAL RISK: Hydrolysis or Solvolysis BadSolvent->Risk StoreSol Store -80°C (Max 1 month) GoodSolvent->StoreSol Usage Use Immediately (Do not store) Risk->Usage

Figure 1: Storage Logic Gate. Protic solvents trigger rapid degradation. Anhydrous conditions are non-negotiable.

FAQs: Handling

Q: Can I store the compound in water or PBS for cell culture experiments? A: No. The half-life of 5'-tosyl adenosine in water at pH 7 is relatively short (hours to days depending on temperature). Water acts as a nucleophile, displacing the tosyl group to revert the molecule to Adenosine (and tosylic acid).

  • Protocol: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Dilute into aqueous buffer immediately before use.

Q: Why does the powder look sticky or yellowed? A: This indicates moisture absorption and partial degradation. Toluene sulfonic acid (tosylic acid) is a byproduct of hydrolysis, which is hygroscopic and acidic, catalyzing further degradation (autocatalysis).

Module 2: Degradation Mechanisms & Diagnostics

Core Directive: Distinguish between "Bad Chemistry" and "Bad Reagent."

The "Hidden" Killer: Cyclization

While hydrolysis is intuitive, the most common failure mode for 5'-tosyl adenosine is intramolecular cyclization . The N3 nitrogen of the adenine base is a nucleophile. It attacks the 5'-carbon, displacing the tosyl group to form


-cycloadenosine .

This reaction is:

  • Unimolecular: It does not require an external reagent.

  • Irreversible: Once formed, the cycle is stable and biologically inactive for most canonical pathways.

  • Accelerated by Base: Bases deprotonate the N3/N1 positions, increasing nucleophilicity.

DegradationPathways Start 5'-Tosyl Adenosine-13C5 (Electrophilic 5'-Carbon) Path1 Pathway A: Intramolecular Attack (N3) Start->Path1 Path2 Pathway B: Intermolecular Attack (H2O) Start->Path2 Prod1 N3,5'-Cycloadenosine (Cationic Salt) Path1->Prod1 Prod2 Adenosine + Tosylic Acid Path2->Prod2 Condition1 Favored in: Neutral/Basic pH Low Concentration Condition1->Path1 Condition2 Favored in: Aqueous/Acidic High Moisture Condition2->Path2

Figure 2: Competitive Degradation Pathways. Pathway A (Cyclization) is the dominant risk in dry, non-nucleophilic solvents if left too long.

Diagnostic Table: NMR & MS

Use this table to validate your reagent before starting a synthesis. Note: 13C5 labeling (on the ribose) will split proton signals into doublets (


 Hz). Values below refer to chemical shifts (

), not coupling patterns.
Feature5'-Tosyl Adenosine (Intact)

-Cycloadenosine (Degradant)
Adenosine (Hydrolysis)

H NMR: H-8
~8.2 - 8.3 ppm~8.6 - 8.8 ppm (Deshielded by + charge)~8.3 ppm

H NMR: H-1'
~6.0 ppm~6.5 - 6.7 ppm (Locked conformation)~6.0 ppm

H NMR: Tosyl
AA'BB' (~7.4, 7.8 ppm) + Me (~2.4 ppm)Free Tosylate anion (Sharp singlets, shift varies)Free Tosylate anion

C NMR: C-5'
~70 ppm (O-bound)~50-55 ppm (N-bound) (Significant Upfield Shift)~62 ppm (OH-bound)
LC-MS (m/z) [M+H]+ (matches formula)[M]+ (Fixed cation, same mass as M-Tos)[M-Tos+OH]+

Expert Insight: In


C-labeled samples, the loss of the tosyl group via cyclization is best seen in the Carbon-13 NMR . The C-5' signal will shift dramatically upfield when the oxygen (tosyl) is replaced by nitrogen (adenine N3).

Module 3: Troubleshooting Experimental Issues

Scenario 1: "I tried to substitute the tosyl group with a nucleophile (e.g., F, N3, or CN), but I only got starting material or cyclized product."
  • Root Cause: The N3 nitrogen of the adenine ring is competing with your external nucleophile. This is an "internal return" mechanism.

  • Solution:

    • Protect the N3/N6: If synthesis allows, use an N6-protected adenosine (e.g., N6-benzoyl) to reduce the nucleophilicity of the ring nitrogens.

    • Concentration: Run the reaction at high concentration . Intermolecular reactions (your desired substitution) are favored by concentration; intramolecular reactions (cyclization) are concentration-independent.

    • Solvent: Avoid polar protic solvents. Use dry ACN or DMF.

Scenario 2: "My 1H NMR spectrum looks like a mess of doublets."
  • Root Cause: This is not degradation; it is the

    
     coupling  from the 
    
    
    
    C enrichment.
  • Solution:

    • Run a

      
      C-decoupled 
      
      
      
      H NMR
      experiment.
    • Or, look for the "center" of the doublets to assign chemical shifts. The coupling constant (

      
      ) will be large (~140-150 Hz).
      
Scenario 3: "The LC-MS shows the correct mass, but the retention time is different."
  • Root Cause:

    
    -cycloadenosine is a cationic salt and is much more polar than 5'-tosyl adenosine. It will elute earlier on Reverse Phase (C18) columns.
    
  • Protocol: Check the UV spectrum. Cycloadenosines often have a characteristic "shoulder" or broadening in the UV absorbance around 260-270 nm compared to standard adenosine.

Module 4: Isotope Specifics

Does the


C label affect stability? 
  • Chemical Stability: No.[1] The kinetic isotope effect (KIE) for

    
    C vs 
    
    
    
    C is negligible for these degradation pathways. The molecule is not more fragile due to the isotope.
  • Detection: The

    
    C label is your greatest asset for troubleshooting. A quick 1D 
    
    
    
    C NMR (without proton decoupling if needed) can instantly tell you if the C-5' carbon is attached to an Oxygen (Tosyl/Water) or a Nitrogen (Cyclization) based on the chemical shift regions defined in Module 2.

References

  • Chemical Stability of Nucleosides: Journal of Organic Chemistry. "Nucleosides. XVI. A New Synthesis of 5'-Deoxy-8,5'-cycloadenosine." (Discusses the cyclization mechanism of 5'-substituted adenosines).

  • NMR Characterization: Nucleic Acids Research. "Carbon-13 NMR in conformational analysis of nucleic acid fragments." (Provides baseline shifts for ribose carbons).

  • Hydrolysis Kinetics: Journal of the Chemical Society, Perkin Transactions 2. "Kinetics for the acid-catalysed hydrolysis of O-, S- and N-bridged 5',8-cyclonucleosides." (Context on stability of cyclized vs linear forms).

  • General Handling: Current Protocols in Nucleic Acid Chemistry. "Synthesis of Modified Nucleosides." (General best practices for handling electrophilic nucleosides).

Sources

Troubleshooting

Minimizing side reactions during nucleophilic substitution of tosyl adenosine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of tosyl adenosine. It is structured as a series of frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of tosyl adenosine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges and help you minimize side reactions, thereby maximizing the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of tosylating adenosine before nucleophilic substitution?

The primary reason for tosylating the 5'-hydroxyl group of adenosine is to convert it into an excellent leaving group.[1][2] The hydroxyl group (-OH) itself is a poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa (around 15.7), making the hydroxide ion (HO⁻) a strong base. By reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs).[2][3] The resulting tosylate anion is a very stable, weak base due to the resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.[1][2] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, highlighting the exceptional stability of the tosylate anion and its excellent leaving group ability.[1] This transformation facilitates the subsequent nucleophilic substitution reaction, which typically proceeds via an SN2 mechanism.[1][3][4]

Q2: What are the most common side reactions observed during the nucleophilic substitution of tosyl adenosine?

The primary side reactions that can significantly reduce the yield and purity of the desired product include:

  • Depurination: This is the hydrolytic cleavage of the β-N-glycosidic bond, which results in the loss of the adenine base from the ribose sugar.[5] This is a significant issue, particularly under acidic conditions, as the purine is a good leaving group.[5]

  • Reactions at other nucleophilic sites: Adenosine possesses multiple nucleophilic centers, including the N1, N3, and N7 positions of the adenine ring, as well as the 2' and 3'-hydroxyl groups of the ribose moiety. These sites can compete with the desired nucleophile, leading to a mixture of products.

  • Elimination Reactions: Although less common with primary tosylates, elimination reactions (E2) can occur, especially with stronger, bulkier bases or at elevated temperatures, leading to the formation of an unsaturated sugar derivative.

  • Deamination: The exocyclic amino group (N6) of adenine can undergo deamination, particularly under harsh reaction conditions, to form an inosine derivative.[6][7]

Q3: Why is depurination a major concern, and how can it be minimized?

Depurination is a significant side reaction because it leads to the irreversible degradation of the starting material and product.[5] The N-glycosidic bond in purine nucleosides is susceptible to hydrolysis, especially under acidic conditions.[5][8] The protonation of the purine ring makes it an even better leaving group, facilitating the cleavage of this bond.[8]

Strategies to Minimize Depurination:

  • Strict pH Control: Maintain neutral or slightly basic reaction conditions. Avoid acidic workups or reagents that can generate acidic byproducts.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of depurination.

  • Anhydrous Conditions: The presence of water can promote hydrolysis of the glycosidic bond. Ensure all solvents and reagents are thoroughly dried before use.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for troubleshooting.

Scenario 1: Low yield of the desired product with a significant amount of starting material remaining.

This is a common issue that can often be resolved by optimizing the reaction conditions.

Troubleshooting Decision Tree:

start Low Yield, Starting Material Remains q1 Is the nucleophile strong enough? start->q1 q2 Is the reaction temperature optimal? q1->q2 Yes a1 Consider a more reactive nucleophile or add a catalyst. q1->a1 No q3 Is the solvent appropriate? q2->q3 Yes a2 Gradually increase the temperature while monitoring for side products. q2->a2 No q4 Is the tosyl adenosine stable under reaction conditions? q3->q4 Yes a3 Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. q3->a3 No a4 Investigate potential reaction inhibitors. q4->a4 Yes a5 Check for degradation (e.g., depurination) via TLC or LC-MS. q4->a5 No

Caption: Troubleshooting low reaction conversion.

In-depth Explanation:

  • Nucleophile Reactivity: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[9] If your nucleophile is weak, the reaction will be slow. Consider using a stronger, less sterically hindered nucleophile if possible.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like depurination. A careful balance is necessary. It is often beneficial to start at a lower temperature and slowly increase it if the reaction is not proceeding.

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO are generally preferred for SN2 reactions.[10][11][12] They can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[10][11][12] In contrast, polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[11][12]

Scenario 2: Multiple spots on TLC/LC-MS analysis, indicating the formation of several side products.

The presence of multiple products points towards a lack of selectivity in the reaction.

Key Considerations and Solutions:

Side Product IndicationProbable CauseRecommended Solution
Product with mass corresponding to loss of adenineDepurination Maintain strictly neutral or slightly basic pH. Use anhydrous solvents and run the reaction at a lower temperature.[5][8]
Isomeric productsReaction at 2' or 3'-OH Protect the 2' and 3'-hydroxyl groups with a suitable protecting group (e.g., TBDMS, acetonide) prior to tosylation.[13][14]
Product with mass corresponding to addition of nucleophile to the adenine ringReaction at N1, N3, or N7 Protect the exocyclic amino group of adenine (e.g., with a benzoyl or acetyl group) to reduce the nucleophilicity of the purine ring.[15][16][17]

Protecting Group Strategy:

The use of protecting groups is a cornerstone of nucleoside chemistry to achieve regioselectivity.[13][15][18][19]

  • Ribose Hydroxyl Protection: The 2' and 3'-hydroxyl groups are often protected as an acetonide (isopropylidene ketal) by reacting the adenosine with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. This protecting group is stable under the basic conditions of tosylation and can be removed later under acidic conditions.

  • Exocyclic Amine Protection: The N6-amino group of adenine can be protected to prevent its participation in side reactions. Common protecting groups include benzoyl (Bz) or acetyl (Ac), which are typically introduced using the corresponding acyl chloride or anhydride.[15][17] These groups are stable to the conditions of tosylation and can be removed with a base, such as ammonia in methanol.[15][17]

Experimental Workflow for Protected Adenosine Synthesis:

Caption: A typical protecting group strategy workflow.

Detailed Experimental Protocols

Protocol 1: General Procedure for Tosylation of 2',3'-O-Isopropylideneadenosine
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly add cold water to quench the reaction.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 5'-O-tosyl-2',3'-O-isopropylideneadenosine (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the nucleophile (typically 1.5 - 3 equivalents). If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst in some cases.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Washing: Wash the combined organic extracts with water and brine to remove the high-boiling point solvent and any remaining salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography or recrystallization.

References

  • Depurination - Wikipedia. [Link]

  • Zhang, W. et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. The Journal of Organic Chemistry. [Link]

  • Protecting group - Wikipedia. [Link]

  • Parker, A. J. (1969). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. Chemical Reviews. [Link]

  • Nowak, I., & Robins, M. J. (2003). Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. Organic Letters. [Link]

  • Beaucage, S. L. (2001). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Li, N. et al. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLoS ONE. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

  • Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ResearchGate. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) - OrgoSolver. [Link]

  • Sang-eun, Y. (2018). Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. [Link]

  • Ch8 : Tosylates - University of Calgary. [Link]

  • Bunag, R. D., & Mojares, C. A. (1964). Influence of a Pyrimidopyrimidine Derivative on Deamination of Adenosine by Blood. Circulation Research. [Link]

  • Depurination – Knowledge and References - Taylor & Francis. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Zhang, Y. et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]

  • Ribose - Wikipedia. [Link]

  • Effects of Solvents on Nucleophilicity - MCAT Content - MedLife Mastery. [Link]

  • Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. [Link]

  • Adenosine Side Effects: Common, Severe, Long Term - Drugs.com. [Link]

  • Lin, C. et al. (1997). Investigation of Hydrolytic Deamination of 1-(2-Hydroxy-1-phenylethyl)adenosine. Chemical Research in Toxicology. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • SN2 tosylate - YouTube. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Adenosine (intravenous route) - Side effects & uses - Mayo Clinic. [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. [Link]

  • Adenosine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • When Adenosine Does Not Work - CEConnection for Allied Health. [Link]

  • Kim, J. et al. (2009). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Unmasking Adenosine: The Purinergic Signalling Molecule Critical to Arrhythmia Pathophysiology and Management | AER Journal. [Link]

  • Adenosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Adenosine challenge - Chelsea and Westminster Hospital NHS Foundation Trust. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of Isotopic Enrichment in 5'-Tosyl Adenosine-¹³C₅

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. 5'-Tosyl Ade...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis

In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. 5'-Tosyl Adenosine-¹³C₅, specifically labeled with five ¹³C atoms on its ribose moiety, serves as a critical internal standard for quantitative mass spectrometry (MS) assays. Its utility hinges on a core assumption: that its chemical and physical behavior is nearly identical to its unlabeled, or endogenous, counterpart, differing only in mass.[1] This mass difference allows for precise differentiation and quantification, even in complex biological matrices.[1][2]

However, the integrity of any quantitative study relying on a SIL standard is directly tied to the accurately characterized isotopic enrichment of that standard. Incomplete labeling or the presence of unlabeled species can introduce significant proportional bias, leading to the underestimation of the analyte of interest. Therefore, rigorous validation of the isotopic enrichment level is not merely a quality control step; it is a fundamental requirement for data integrity and regulatory compliance.[3]

This guide provides an in-depth comparison of the primary analytical techniques for this validation—Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present detailed, field-proven protocols, and advocate for an orthogonal, self-validating approach to achieve the highest degree of confidence in your analytical standards.

A Tale of Two Techniques: Comparing NMR and MS for Isotopic Validation

The two gold-standard techniques for assessing isotopic enrichment are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[4][5] While both can provide answers, they do so by interrogating fundamentally different properties of the molecule. Understanding their unique strengths and weaknesses is paramount to designing a robust validation strategy.

  • High-Resolution Mass Spectrometry (HRMS): This technique separates ions based on their mass-to-charge (m/z) ratio with exceptional precision. For 5'-Tosyl Adenosine-¹³C₅, HRMS can resolve the mass difference between the fully labeled molecule (M+5) and any lesser-labeled or unlabeled (M+0) species.[6] Its primary strength lies in its extraordinary sensitivity, requiring only picomoles of material. It provides a detailed picture of the distribution of all isotopologues present in the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the nuclear spin properties of specific atomic nuclei. ¹³C NMR, in particular, directly observes the carbon atoms.[7] Its key advantage is that it is inherently quantitative without the need for an identical standard for comparison; the signal intensity is directly proportional to the number of ¹³C nuclei present at a specific chemical position.[8][9] This makes it an absolute and unambiguous method for determining site-specific enrichment.[10]

G cluster_0 Orthogonal Validation Workflow start 5'-Tosyl Adenosine-¹³C₅ Sample hrms HRMS Analysis (High Sensitivity Screen) start->hrms Initial Assessment nmr ¹³C qNMR Analysis (Absolute Quantification) start->nmr Definitive Quantification data_review Data Correlation & Review hrms->data_review nmr->data_review pass Validated Standard (Certificate of Analysis) data_review->pass Results Correlate (e.g., >99% Enrichment) fail Failed Validation (Further Purification/Synthesis) data_review->fail Discrepancy Found

Caption: Orthogonal validation workflow for isotopic enrichment.

Comparative Data Summary
FeatureHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)Causality & Rationale
Principle Measures mass-to-charge (m/z) ratioMeasures nuclear spin of ¹³C nucleiTwo orthogonal principles provide a self-validating system.
Sensitivity Very High (pmol to fmol)Moderate (µmol to nmol)HRMS is ideal for initial screening of precious material; NMR requires more sample but provides absolute data.
Information Isotopic distribution (M+0, M+1...M+5)Site-specific enrichment (%)HRMS shows the purity of the entire molecular population, while NMR confirms the label is at the correct carbon positions.
Quantitation Relative (requires unlabeled standard for comparison)Absolute (inherently quantitative)NMR provides a direct, unbiased measure of enrichment without reliance on a separate standard's purity.[7]
Sample Prep Dilution in LC-MS grade solventDissolution in deuterated solventBoth are straightforward, but NMR requires specific, more expensive deuterated solvents.
Analysis Time Fast (~5-15 minutes per sample)Slower (30 minutes to several hours per sample)HRMS allows for higher throughput. NMR acquisition is longer to ensure full nuclear relaxation for accurate quantitation.[11]

Field-Proven Experimental Protocols

Adherence to meticulously documented procedures is a pillar of Good Manufacturing Practices (GMP) and ensures reproducible, trustworthy results.[3][12] The following protocols represent robust methodologies for the validation of 5'-Tosyl Adenosine-¹³C₅.

Protocol 1: Isotopic Distribution Analysis by LC-HRMS

This protocol serves to rapidly confirm the mass shift and assess the purity of the isotopologue distribution.

G cluster_1 LC-HRMS Experimental Workflow prep Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) inject LC Separation (C18 Column) prep->inject ionize Electrospray Ionization (ESI+) inject->ionize detect High-Resolution MS Detection (e.g., Orbitrap @ R > 70,000) ionize->detect analyze Data Analysis (Extract Ion Chromatograms & Mass Spectra) detect->analyze report Report Isotopologue Distribution analyze->report

Caption: Step-by-step workflow for LC-HRMS analysis.

A. Objective: To qualitatively and semi-quantitatively determine the isotopic enrichment of 5'-Tosyl Adenosine-¹³C₅ by analyzing the relative abundance of its isotopologues.

B. Materials & Instrumentation:

  • Analyte: 5'-Tosyl Adenosine-¹³C₅

  • Reference: 5'-Tosyl Adenosine (unlabeled standard, ≥99% purity)[13]

  • Solvents: LC-MS grade acetonitrile (ACN) and water; LC-MS grade formic acid.

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap, Sciex TripleTOF, or Agilent Q-TOF).

C. Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of both the labeled and unlabeled standards in a 50:50 ACN:Water mixture.

    • From the stock solutions, prepare working solutions at a concentration of 10 µg/mL in 50:50 ACN:Water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 150-750.

    • Resolution: Set to ≥70,000 (FWHM) to ensure baseline resolution of isotopologues from potential interferences.

    • Expected Masses:

      • Unlabeled [M+H]⁺: C₁₇H₂₀N₅O₆S⁺ = 422.1134

      • ¹³C₅-Labeled [M+H]⁺: C₁₂¹³C₅H₂₀N₅O₆S⁺ = 427.1302

  • Data Analysis:

    • Inject the unlabeled standard to confirm its retention time and mass.

    • Inject the ¹³C₅-labeled sample.

    • Extract the ion chromatogram for the expected labeled mass (m/z 427.1302).

    • Examine the mass spectrum across this chromatographic peak.

    • Measure the peak areas for the monoisotopic peak of the fully labeled species (AM+5) and the unlabeled species (AM+0).

    • Calculate Isotopic Enrichment (%): % Enrichment = [A(M+5) / (A(M+5) + A(M+0))] * 100

Protocol 2: Absolute Isotopic Enrichment by ¹³C Quantitative NMR (qNMR)

This protocol provides the definitive, position-specific quantification of ¹³C enrichment, serving as the cornerstone of the validation.

G cluster_2 ¹³C qNMR Experimental Workflow prep Sample Preparation (~10-20 mg in ~0.6 mL DMSO-d6) setup Spectrometer Setup (Tuning, Locking, Shimming) prep->setup acquire ¹³C {¹H} Quantitative Acquisition (Long D1, 90° pulse, sufficient scans) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Data Analysis (Signal Integration) process->analyze report Report Site-Specific Enrichment analyze->report

Sources

Comparative

A Comparative Guide to the Reactivity of 5'-Tosyl Adenosine-13C5 and 5'-Mesyl Adenosine

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the strategic modification of nucleosides is a cornerstone for creating novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the strategic modification of nucleosides is a cornerstone for creating novel therapeutic agents. Adenosine, a fundamental building block of nucleic acids and a key signaling molecule, is a frequent target for such modifications. Specifically, derivatization at the 5'-position allows for the introduction of a wide array of functional groups, leading to the synthesis of enzyme inhibitors, receptor agonists or antagonists, and antiviral compounds.[1] The conversion of the 5'-hydroxyl group into a better leaving group is a critical first step in many synthetic pathways. Among the most common activating groups are sulfonates, particularly tosylates (p-toluenesulfonates) and mesylates (methanesulfonates).

This guide provides an in-depth comparison of the reactivity of two key adenosine derivatives: 5'-Tosyl Adenosine and 5'-Mesyl Adenosine. We will also address the isotopically labeled variant, 5'-Tosyl Adenosine-13C5, and its implications for reactivity.

The Critical Role of the Leaving Group: Tosylate vs. Mesylate

The efficacy of a nucleophilic substitution reaction at the 5'-position of adenosine hinges on the ability of the leaving group to depart, stabilizing the negative charge that develops. Both tosylate and mesylate are considered excellent leaving groups because the resulting sulfonate anions are highly stabilized by resonance.[2][3][4] The negative charge is delocalized over the three oxygen atoms and the sulfur atom, rendering the conjugate acids (p-toluenesulfonic acid and methanesulfonic acid) very strong acids.

Electronic Effects

The primary difference between the tosyl and mesyl groups lies in the substituent attached to the sulfonyl group: a tolyl group for tosylate and a methyl group for mesylate. The tolyl group, with its aromatic ring, can participate in resonance and has a mild electron-donating inductive effect. In contrast, the methyl group in mesylate has a weaker inductive effect. While both are excellent at stabilizing a negative charge, the subtle electronic differences can influence their leaving group ability. Generally, a more electron-withdrawing group attached to the sulfonate would lead to a more stable anion and a better leaving group. However, the differences in this regard between tosylate and mesylate are often considered to be minor.

Steric Hindrance

The tosyl group is significantly bulkier than the mesyl group due to the presence of the p-tolyl substituent. This steric bulk can, in some cases, influence the rate of reaction. For instance, in a sterically congested environment around the reaction center, the approach of the nucleophile might be more hindered in the case of the tosylate. Conversely, the bulkiness of the tosyl group can sometimes be advantageous, for example, in promoting crystallization of the derivatized nucleoside.

Reactivity in Nucleophilic Substitution

Both 5'-Tosyl Adenosine and 5'-Mesyl Adenosine are valuable substrates for SN2 reactions, where a nucleophile attacks the 5'-carbon and displaces the sulfonate leaving group. The choice between a tosylate and a mesylate can depend on several factors, including the nature of the nucleophile, the solvent, and the desired reaction conditions.

While both are highly effective, some studies suggest that the reactivity can be context-dependent. For example, with a "hard" nucleophile like an alkoxide, tosylate may be a slightly better leaving group.[5] Conversely, with a "soft" nucleophile like a thiolate, other leaving groups might be more effective.[5] In many practical applications in nucleoside chemistry, both are used effectively, and the choice may come down to synthetic convenience or the physical properties of the intermediates.[6] For instance, 5'-tosyladenosine has been shown to be an efficient substrate in nucleophilic displacement reactions.[7]

The Case of 5'-Tosyl Adenosine-13C5

Isotopic labeling is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations. 5'-Tosyl Adenosine-13C5 contains five 13C atoms in the ribose moiety. From a chemical reactivity perspective, the substitution of 12C with 13C is expected to have a negligible impact on the leaving group ability of the tosylate. The kinetic isotope effect (KIE) for carbon is generally small and would not significantly alter the rate of a nucleophilic substitution reaction where the C-O bond to the leaving group is broken. Therefore, for the purposes of synthetic planning, the reactivity of 5'-Tosyl Adenosine-13C5 can be considered identical to that of its unlabeled counterpart. The primary value of the labeled compound lies in its use as an internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic studies.[8]

Data Summary

Feature5'-Tosyl Adenosine5'-Mesyl Adenosine
Leaving Group Tosylate (-OTs)Mesylate (-OMs)
Structure of Leaving Group CH3C6H4SO3-CH3SO3-
Relative Steric Bulk LargerSmaller
Leaving Group Ability ExcellentExcellent
Reactivity Generally high, can be subtly influenced by nucleophile and steric factors.Generally high, may be slightly favored in sterically hindered systems due to smaller size.
Key Advantage Often forms crystalline solids, well-established in literature.Less sterically demanding, potentially leading to faster reactions in some cases.

Experimental Protocol: A Comparative Reactivity Study

To empirically determine the relative reactivity of 5'-Tosyl Adenosine and 5'-Mesyl Adenosine, a parallel kinetic study can be performed.

Objective: To compare the rates of nucleophilic substitution of 5'-Tosyl Adenosine and 5'-Mesyl Adenosine with a common nucleophile.

Materials:

  • 5'-Tosyl Adenosine

  • 5'-Mesyl Adenosine

  • Sodium Azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., a stable, non-reactive adenosine analog)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare stock solutions of 5'-Tosyl Adenosine (10 mM) and 5'-Mesyl Adenosine (10 mM) in anhydrous DMF.

    • Prepare a stock solution of Sodium Azide (100 mM) in anhydrous DMF.

    • Prepare a stock solution of the internal standard in DMF.

  • Reaction Setup:

    • In separate reaction vials, add the appropriate volume of the 5'-Tosyl Adenosine and 5'-Mesyl Adenosine stock solutions.

    • Add a consistent amount of the internal standard to each vial.

    • Equilibrate the vials to the desired reaction temperature (e.g., 60 °C).

  • Initiation of Reaction:

    • To initiate the reactions simultaneously, add the Sodium Azide stock solution to each vial to achieve a final concentration of 50 mM.

    • Start a timer immediately upon addition.

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the starting material, the product (5'-azido-5'-deoxyadenosine), and the internal standard.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining starting material by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material versus time for both reactions.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for 5'-Tosyl Adenosine and 5'-Mesyl Adenosine to determine their relative reactivity under these conditions.

Visualizing the Chemistry

cluster_reactants Reactants cluster_reaction Nucleophilic Substitution (SN2) Tosyl_A 5'-Tosyl Adenosine-13C5 Product 5'-Substituted Adenosine Tosyl_A->Product k_tosyl Mesyl_A 5'-Mesyl Adenosine Mesyl_A->Product k_mesyl Nucleophile Nucleophile (e.g., N3-) Nucleophile->Product Leaving_Group Tosylate or Mesylate Anion A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Set up Parallel Reactions (Tosyl vs. Mesyl) A->B C Initiate Reactions & Start Timer B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E Analyze by HPLC D->E F Calculate Rate Constants (k) E->F G Compare Reactivity F->G

Sources

Validation

A Comparative Guide to the Positional Confirmation of ¹³C Labels in 5'-Tosyl Adenosine Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of isotopically labeled compounds is a critical step in understanding pharmacokinetics, metabolism, and reaction mechanisms.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of isotopically labeled compounds is a critical step in understanding pharmacokinetics, metabolism, and reaction mechanisms.[1][2] 5'-Tosyl Adenosine, a key intermediate for the synthesis of various adenosine analogs, is no exception. The introduction of a stable isotope label, such as Carbon-13 (¹³C), provides a powerful tool for tracing the molecule's fate in biological systems or for use as an internal standard in quantitative mass spectrometry.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the position of ¹³C labels in 5'-Tosyl Adenosine. We will move beyond simple protocol listings to explore the causality behind experimental choices, presenting a self-validating workflow that combines orthogonal methods for the highest degree of confidence.

Part 1: Synthetic Strategies and the Rationale for Label Placement

The journey to a validated ¹³C-labeled 5'-Tosyl Adenosine begins with a strategic synthetic design. The choice of where to place the ¹³C label—on the adenine base or the ribose sugar moiety—is dictated by the intended application. For instance, if metabolic degradation of the ribose ring is under investigation, labeling the sugar is logical. Conversely, if the stability of the purine core is being assessed, a base-labeled precursor would be chosen.

The most common and reliable approach for site-specific labeling is chemical synthesis, which utilizes labeled phosphoramidites or precursor nucleosides.[4][5] This contrasts with enzymatic or biosynthetic methods, which are better suited for uniform labeling.[5][6]

A typical synthetic pathway involves two key stages:

  • Procurement or Synthesis of ¹³C-Labeled Adenosine: The most direct route is to start with commercially available adenosine that is already labeled at a specific position (e.g., Adenosine-5-¹³C).

  • The Tosylation Reaction: The 5'-hydroxyl group of the ¹³C-labeled adenosine is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the 5'-hydroxyl, a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[7] Crucially, this reaction occurs at the 5'-oxygen and does not involve breaking any bonds at the carbon centers, thus the position of the ¹³C label is preserved during this step.

The overall synthetic and validation workflow is a systematic process designed to ensure the final product meets all specifications.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation start Select ¹³C-Labeled Adenosine Precursor reaction Perform 5'-Tosylation Reaction (Adenosine + TsCl/Pyridine) start->reaction purify Purify Product (e.g., HPLC, Column Chromatography) reaction->purify nmr NMR Spectroscopy (Positional Confirmation) purify->nmr ms Mass Spectrometry (Incorporation & Positional Clues) purify->ms validate Final Validation & Lot Release nmr->validate ms->validate

Caption: Synthetic and analytical workflow for ¹³C-labeled 5'-Tosyl Adenosine.

Part 2: A Comparative Analysis of Confirmation Techniques

The core of our validation rests on two powerful, complementary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Using them in concert provides a self-validating system where the strengths of one method compensate for the limitations of the other.

FeatureNMR SpectroscopyMass Spectrometry
Primary Role Unambiguous positional confirmationConfirms mass increase (incorporation)
Positional Info Direct, via chemical shifts & couplingIndirect, via fragmentation (MS/MS)
Sensitivity Lower (mg scale)Higher (µg to ng scale)
Sample Prep Simple dissolution in deuterated solventRequires ionization; often coupled with LC
Key Experiment ¹³C, ¹H, HSQC, HMBCHigh-Resolution MS, MS/MS
Ambiguity Low; provides definitive structureMedium; fragmentation can be complex
A. Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR spectroscopy is the most definitive method for determining the precise location of a ¹³C label.[8][9] It directly probes the nuclear environment of atoms, providing an unambiguous structural map of the molecule.

Causality: Why NMR Works The natural abundance of the NMR-active ¹³C isotope is only ~1.1%.[10] Synthetically enriching a specific carbon position to >99% ¹³C makes the NMR signal from that position dramatically more intense than all others. Furthermore, this enriched ¹³C nucleus interacts with neighboring protons, causing predictable splitting patterns (J-coupling) in the ¹H NMR spectrum, which serves as a secondary confirmation.[11]

Key NMR Experiments for Positional Confirmation:

  • ¹³C NMR: The most direct method. A comparison of the ¹³C NMR spectrum of the labeled compound with that of an unlabeled standard will show a single, vastly enhanced peak corresponding to the labeled carbon. For 5'-[¹³C]-Tosyl Adenosine, this signal will appear around 69-70 ppm.

  • ¹H NMR: The protons on the labeled carbon (H-5' and H-5'') will show coupling to the ¹³C nucleus, resulting in a "doublet of doublets" or more complex multiplet, which will be absent in the unlabeled standard.

  • 2D NMR (HSQC/HMBC): For ultimate certainty, two-dimensional techniques are employed.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to. A strong cross-peak will be observed between the H-5' protons and the intensely amplified C-5' signal, confirming the label's position.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This can be used to confirm the connectivity around the labeled site.[12]

  • Sample Preparation: Accurately weigh ~5-10 mg of the ¹³C-labeled 5'-Tosyl Adenosine and an equal amount of an unlabeled reference standard. Dissolve each in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in separate, clean NMR tubes.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for both samples.

    • Acquire a proton-decoupled ¹³C NMR spectrum for both samples. Ensure a sufficient number of scans for the unlabeled standard to clearly observe all natural abundance carbon signals.

    • On the labeled sample, acquire a 2D gHSQC experiment to correlate the ¹H and ¹³C signals.

  • Data Analysis:

    • Overlay the ¹³C spectra. Identify the single, high-intensity signal in the labeled sample that is of low intensity (natural abundance) in the standard. Use reference tables to confirm this chemical shift corresponds to the C-5' position of adenosine.[13]

    • Analyze the ¹H spectra to observe the additional splitting on the H-5' signals in the labeled sample.

    • In the HSQC spectrum, confirm that the intense ¹³C signal correlates with the H-5' protons.

B. Mass Spectrometry (MS): The Tool for Incorporation and Fragmentation Clues

Mass spectrometry is essential for first confirming that the isotopic label has been successfully incorporated into the molecule and for providing strong, albeit indirect, evidence of its location.

Causality: Why MS Works High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extreme precision.[14][15] The substitution of a ¹²C atom (mass ≈ 12.0000 amu) with a ¹³C atom (mass ≈ 13.00335 amu) results in a predictable mass shift of ~1.00335 Da. Tandem mass spectrometry (MS/MS) takes this a step further by selecting the labeled molecule (the precursor ion), fragmenting it, and then analyzing the masses of the resulting fragment ions.[16] The location of the label can be deduced by observing which fragments carry the extra mass.

Logical Framework for MS/MS Confirmation If the ¹³C label is at the 5'-position, any fragment containing the C-5' atom will be heavier by ~1.00335 Da compared to the same fragment from an unlabeled standard. Fragments that do not contain the C-5' atom, such as the free adenine base, will have identical masses in both the labeled and unlabeled samples.

G cluster_fragments MS/MS Fragmentation parent Precursor Ion [M+H]⁺ (¹³C-5'-Tosyl Adenosine) frag_ribose Fragment A (Contains Ribose + Tosyl) Mass Shift: +1 Da parent->frag_ribose frag_adenine Fragment B (Adenine Base) Mass Shift: 0 Da parent->frag_adenine conclusion Conclusion: Label is on the Ribose/Tosyl Moiety frag_ribose->conclusion frag_adenine->conclusion

Caption: Logic diagram for MS/MS confirmation of a ¹³C label on the ribose.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of both the labeled product and an unlabeled reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

  • Full Scan MS:

    • Inject both samples and acquire full scan mass spectra using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

    • Determine the accurate mass of the protonated molecule [M+H]⁺ for both samples.

  • Tandem MS (MS/MS):

    • Perform separate MS/MS experiments for both the labeled and unlabeled compounds. Set the instrument to isolate the [M+H]⁺ ion of each respective compound in the quadrupole.

    • Fragment the isolated ions using collision-induced dissociation (CID) and acquire the spectra of the resulting fragment ions.

  • Data Analysis:

    • Confirm that the mass difference between the labeled and unlabeled [M+H]⁺ ions is ~1.00335 Da.

    • Compare the fragmentation patterns. Identify key fragments (e.g., the adenine ion at m/z 136.06, the ribose-containing fragments).

    • Verify that fragments containing the ribose moiety show a +1 Da mass shift in the labeled sample, while the adenine fragment does not.

Conclusion: An Integrated and Trustworthy Approach

For professionals in drug development and scientific research, certainty is not a luxury—it is a necessity. While both NMR and MS are powerful techniques, they answer different questions with varying degrees of certainty. MS quickly confirms the successful incorporation of the ¹³C label, while NMR provides the irrefutable, high-resolution evidence of its exact position.

By employing this dual, orthogonal approach, researchers can create a self-validating system. The mass increase seen in MS is definitively assigned to a specific atomic position by NMR. This integrated workflow ensures the structural integrity of synthesized ¹³C-labeled 5'-Tosyl Adenosine, providing the solid, trustworthy foundation required for all subsequent research and development activities.

References

  • Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]

  • Kawashima, E., Kamaike, K., & Ishido, Y. (1999). [Efficient synthesis of nucleosides labeled with stable isotopes and their application to structural biology]. Yakugaku Zasshi, 119(5), 299–318. [Link]

  • Duss, O., et al. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(19), 3493. [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • Hypha Discovery. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]

  • Hathaway, B. J., et al. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • Szyperski, T. (2000, January 28). Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy. Metabolic Engineering. [Link]

  • Expert Synthesis Solutions. (2025, March 14). Labeled Compounds for Pharmaceutical Research. Pharma Industry Review. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Drug Discovery and Development. [Link]

  • AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. [Link]

  • Korte, A. R., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]

  • Wiechert, W., & de Graaf, A. A. (2007). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology. [Link]

  • Bar-Shimon, M., et al. (2025, August 6). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. ResearchGate. [Link]

  • Stoddard, J. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. [Link]

  • De-Fazio, D., et al. (2007, July 19). Complete 1H and 13C NMR spectral assignment of [alpha]- and [beta]-adenosine, 2[prime]-deoxyadenosine and their acetate derivatives. ResearchGate. [Link]

  • Davisson, V. J., et al. (1987). Synthesis of nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides. The Journal of Organic Chemistry, 52(9), 1794-1801. [Link]

  • Maaheimo, H., et al. (2014). Labelling Analysis for 13C MFA Using NMR Spectroscopy. Methods in Molecular Biology. [Link]

  • Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters. YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control Standards for Stable Isotope-Labeled Nucleoside Precursors

Introduction: The Imperative of Purity in Isotopic Labeling Stable isotope-labeled (SIL) nucleoside precursors are fundamental building blocks in biomedical research and drug development. Their applications are vast, ran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Isotopic Labeling

Stable isotope-labeled (SIL) nucleoside precursors are fundamental building blocks in biomedical research and drug development. Their applications are vast, ranging from metabolic flux analysis and pharmacokinetic studies to serving as internal standards for the precise quantification of therapeutic oligonucleotides.[1][2][3] The accuracy and reproducibility of these sophisticated applications hinge entirely on the quality of the SIL precursors. Even minor deviations in isotopic enrichment or the presence of chemical impurities can lead to significant errors in data interpretation, potentially compromising entire research programs or clinical trials.[4]

This guide provides an in-depth comparison of the quality control (QC) standards and analytical methodologies essential for validating SIL nucleoside precursors. We will move beyond simple checklists to explore the causality behind experimental choices, offering a framework for establishing robust, self-validating QC systems. This content is designed for researchers, scientists, and drug development professionals who require an authoritative understanding of how to qualify these critical raw materials.

Pillar 1: Isotopic Purity & Enrichment – The Core of Identity

Isotopic purity, or enrichment, defines the percentage of a compound that has been successfully labeled with the desired stable isotope (e.g., ¹³C, ¹⁵N, ²H) relative to its naturally occurring isotopic forms.[4] This is arguably the most critical quality attribute, as it directly impacts the sensitivity and accuracy of detection in mass spectrometry-based assays.[2]

Comparative Analytical Methodologies

The two primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information.

Technique Principle of Operation Strengths Limitations Best Suited For
Mass Spectrometry (LC-MS, GC-MS) Separates ions based on their mass-to-charge (m/z) ratio. The relative intensities of the isotopologue peaks are used to calculate enrichment.[4][5][6]High sensitivity and specificity; excellent for quantifying isotopic distribution; can be coupled with chromatography (LC/GC) to separate chemical impurities simultaneously.[7][8]Without high-resolution instruments (e.g., TOF, Orbitrap), baseline resolution of isotopic peaks can be challenging, potentially leading to erroneous results due to isotopic overlap.[7]Accurately quantifying the overall level of isotopic enrichment and the distribution of different isotopologues (e.g., M+1, M+2, etc.).
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Exploits the magnetic properties of atomic nuclei. The presence and position of an isotope label cause predictable shifts and coupling patterns in the NMR spectrum.[1][9]Unambiguously determines the specific atomic position of the stable isotope label(s); provides detailed structural information; non-destructive.[10][11]Relatively low sensitivity compared to MS, requiring larger sample amounts; less precise for quantifying high levels of enrichment (>99%).[9]Verifying the site-specificity of the isotopic label and confirming the overall chemical structure of the precursor.

Expert Insight: For regulatory submissions and cGMP (current Good Manufacturing Practices) environments, employing both MS and NMR is the gold standard. MS provides the quantitative measure of enrichment, while NMR confirms the label's position, leaving no ambiguity about the material's identity. This dual-validation approach creates a self-validating system of characterization.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of isotopic purity, integrating both MS and NMR techniques.

QC_Workflow_Isotopic_Purity cluster_main Isotopic Purity QC Workflow start SIL Nucleoside Precursor Lot sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep split sample_prep->split lc_ms LC-MS Analysis (High Resolution) split->lc_ms for MS nmr NMR Analysis (¹H, ¹³C, ¹⁵N) split->nmr for NMR ms_data Acquire Mass Spectra (Labeled & Unlabeled Standards) lc_ms->ms_data ms_calc Calculate Isotopic Enrichment (Correct for natural abundance) ms_data->ms_calc ms_report Report: Isotopic Distribution & Overall Enrichment (%) ms_calc->ms_report review Data Review & Comparison (MS vs. NMR) ms_report->review nmr_data Acquire NMR Spectra nmr->nmr_data nmr_analysis Analyze Chemical Shifts & Coupling Constants nmr_data->nmr_analysis nmr_report Report: Positional Confirmation of Isotope Label nmr_analysis->nmr_report nmr_report->review decision Lot Release Decision (Pass/Fail) review->decision

Caption: Workflow for comprehensive isotopic purity and enrichment analysis.

Pillar 2: Chemical Purity – Guarding Against Interference

Chemical purity ensures the absence of any substance that is not the intended SIL precursor. Impurities can include starting materials, reaction byproducts, isomers, or degradation products.[12] These are critical to identify and quantify because they can interfere with downstream assays, produce misleading biological effects, or pose safety risks. The quality control process for raw materials is a foundational element of pharmaceutical production.[13][14]

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing chemical purity.

Technique Principle of Operation Strengths Limitations Best Suited For
HPLC/UPLC with UV Detection Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. A UV detector measures the absorbance of the eluting compounds.Robust, reproducible, and widely available; excellent for quantifying known and unknown impurities as a percentage of the total peak area (% area).Requires that impurities have a UV chromophore to be detected; may not be able to distinguish between compounds with identical retention times and UV spectra (e.g., isomers).Routine quality control for quantifying purity and detecting most process-related impurities and degradation products.
LC-MS Combines the separation power of HPLC/UPLC with the detection specificity of a mass spectrometer.Provides mass information for each separated peak, enabling the identification of impurities; highly sensitive and specific.[4][7]More complex and expensive instrumentation; quantification can be more challenging without appropriate reference standards for each impurity.Characterizing and identifying unknown impurities discovered during routine HPLC-UV analysis; resolving co-eluting peaks.

Expert Insight: A common and effective strategy is to use HPLC-UV for routine purity testing against a pre-defined specification (e.g., ≥98% purity).[15] If an unknown impurity peak is detected above a certain threshold (e.g., >0.1%), LC-MS is then employed to identify that impurity. This tiered approach is both efficient and thorough, aligning with risk-based quality control principles advocated by regulatory bodies.[16][17]

Pillar 3: Stability – Ensuring Integrity Over Time

The stability of a nucleoside precursor is its ability to remain within established specifications over time under the influence of various environmental factors such as temperature, humidity, and light.[18] Degradation can lead to a decrease in assay performance and the formation of impurities, compromising the material's suitability for use. Stability studies are therefore essential for determining appropriate storage conditions and shelf life.[19][20]

Designing a Stability Study

A robust stability study protocol involves storing aliquots of the SIL precursor under a range of controlled conditions and testing them at pre-determined time points.

Condition Purpose Typical Parameters
Long-Term Storage To establish the product's shelf life under recommended storage conditions.2-8°C or -20°C for a period of 12-24 months.
Accelerated Storage To predict the long-term stability profile and assess the impact of short-term temperature excursions (e.g., during shipping).25°C/60% RH or 40°C/75% RH for up to 6 months.
Forced Degradation To identify potential degradation pathways and demonstrate the specificity of the analytical methods used to detect impurities.Exposure to acid, base, oxidation, heat, and light.[18]

At each time point, the samples are analyzed for both chemical purity (typically by HPLC) and isotopic purity (by MS) to ensure the molecule remains intact and the isotopic label is stable.

Relationship Between Quality Attributes

The core quality attributes are interconnected. A failure in one area can impact another, highlighting the need for a holistic QC approach.

Quality_Attributes IsotopicPurity Isotopic Purity Performance Assay Performance & Safety IsotopicPurity->Performance Ensures accurate quantification ChemicalPurity Chemical Purity ChemicalPurity->Performance Prevents interference & toxicity Stability Stability Stability->ChemicalPurity Degradation creates chemical impurities Stability->Performance Ensures consistent results over time

Caption: Interrelationship of critical quality control attributes.

Experimental Protocols

The following protocols provide a standardized framework for the key QC tests described. They should be adapted and fully validated for each specific nucleoside precursor.

Protocol 1: Determination of Isotopic Enrichment by LC-MS
  • Objective: To quantify the isotopic enrichment of a SIL nucleoside precursor.

  • Materials:

    • SIL nucleoside precursor sample.

    • Unlabeled reference standard of the same nucleoside.

    • LC-MS grade water, acetonitrile, and formic acid.

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a stock solution of the unlabeled standard at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

    • Prepare a stock solution of the SIL sample at the same concentration.

    • Create working solutions by diluting the stocks to ~1 µg/mL in the initial mobile phase.

  • LC-MS Method:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the nucleoside as a sharp peak (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: Operate in positive electrospray ionization (ESI+) mode.

    • Scan Mode: Full scan MS from m/z 100-1000 at high resolution (>30,000).

  • Data Analysis:

    • Analyze the unlabeled standard to confirm the natural isotopic abundance pattern.[7][21]

    • Acquire the mass spectrum for the main peak of the SIL sample.

    • Integrate the peak areas for each isotopologue (M, M+1, M+2, etc.) in the isotopic cluster.

    • Correct the measured intensities of the labeled sample by subtracting the contribution from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) based on the unlabeled standard's spectrum.[5][7]

    • Calculate the isotopic enrichment as the percentage of the corrected intensity of the fully labeled isotopologue relative to the sum of intensities of all isotopologues.[6]

Protocol 2: Assessment of Chemical Purity by HPLC-UV
  • Objective: To determine the chemical purity of the SIL nucleoside precursor and quantify any impurities.

  • Materials:

    • SIL nucleoside precursor sample.

    • HPLC grade water, acetonitrile, and a suitable buffer (e.g., ammonium acetate).

    • HPLC or UPLC system with a UV/DAD detector.

  • Sample Preparation:

    • Prepare a sample solution at a concentration that gives a significant UV response (e.g., 0.5 mg/mL) in a suitable solvent.

  • HPLC Method:

    • LC Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Buffer solution (e.g., 20 mM Ammonium Acetate, pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A long, shallow gradient designed to separate all potential impurities (e.g., 5% to 60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The λmax of the nucleoside (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Report any individual impurity that is above the reporting threshold (e.g., 0.05%). The method must be validated to demonstrate it is stability-indicating.[13]

References

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
  • ResearchGate. (n.d.).
  • Almac Group. (n.d.).
  • Eubioco. (2025). Pharmaceutical raw materials - a guide to ingredient selection and quality control.
  • Sigma-Aldrich. (n.d.).
  • Celegence. (2026). Raw Material Compliance in Pharmaceuticals: FDA & GMP Guide.
  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies.
  • Sciex. (2025).
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds.
  • Arcinova. (n.d.). Isotope Labelling.
  • Simplicable. (2025). Best Practices for Quality Control in Pharmaceuticals.
  • IsoLife. (n.d.). NMR metabolomics.
  • ACS Publications. (2022).
  • PubMed. (2003).
  • Cambridge Isotope Laboratories, Inc. (2024).
  • Quotient Sciences. (n.d.). Isotope Labelling.
  • Benchchem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
  • PubMed. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
  • Silantes. (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids.
  • ResearchGate. (2025). Study on the molecular structure and thermal stability of purine nucleoside analogs.
  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 5'-Tosyl Adenosine-13C5 Purity for Biological Assays

This guide provides an in-depth, technically grounded framework for benchmarking the purity of 5'-Tosyl Adenosine-13C5. We will move beyond simple data reporting to explain the causality behind our choice of analytical m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically grounded framework for benchmarking the purity of 5'-Tosyl Adenosine-13C5. We will move beyond simple data reporting to explain the causality behind our choice of analytical methods, providing you with a self-validating system to ensure the quality of this essential reagent for your research.

Section 1: The Analytical Trinity for Purity Assessment

A single analytical method is rarely sufficient to provide a complete purity profile for an isotopically labeled compound. We advocate for a multi-pronged approach, an "analytical trinity," where each technique offers a unique and complementary piece of the purity puzzle.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for assessing chemical purity . It excels at separating the main compound from structurally similar, UV-active impurities. By comparing the area of the main peak to the total area of all peaks, we can calculate a percentage purity, which is a crucial first-pass quality indicator.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides two critical dimensions of information. First, it confirms the identity of the main peak by measuring its mass-to-charge ratio (m/z), ensuring it matches the theoretical mass of 5'-Tosyl Adenosine-13C5 (C12 ¹³C5H19N5O6S, MW: ~426.39).[1] Second, and crucially for an isotopically labeled compound, it determines the isotopic enrichment by comparing the signal intensity of the fully labeled molecule (M+5) to its unlabeled (M+0) and partially labeled counterparts.[9][10][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Regarded as a primary ratio method by metrological institutes, qNMR determines the absolute purity (or assay) of a sample without the need for a specific reference standard of the analyte.[12][13] By integrating the signal of the analyte against a certified internal standard of known purity, qNMR provides a highly accurate, direct measure of the compound's concentration in a given mass, a value that is indispensable for preparing stock solutions and ensuring accurate dosing in assays.[14][15][16]

Section 2: Experimental Protocols for Comprehensive Purity Analysis

The following protocols are designed to be self-validating, with built-in checks and explanations for key steps.

Overall Purity Assessment Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Integration & Reporting A Accurately weigh 5'-Tosyl Adenosine-13C5 B Dissolve in appropriate solvent (e.g., DMSO) A->B C Create stock solution of known concentration B->C D HPLC-UV Analysis (Chemical Purity) C->D Dilute aliquot E LC-MS Analysis (Identity & Isotopic Enrichment) C->E Dilute aliquot F qNMR Analysis (Absolute Purity) C->F Add internal standard G Calculate % Purity from HPLC chromatogram D->G H Determine Isotopic Distribution from MS E->H I Calculate Absolute Purity (Assay %) from NMR F->I J Generate Comprehensive Certificate of Analysis G->J H->J I->J

Caption: Workflow for comprehensive purity analysis.

Protocol 2.1: HPLC-UV for Chemical Purity

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. 5'-Tosyl Adenosine-13C5, being a moderately polar molecule, will be retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile. UV detection at 260 nm, the absorbance maximum for the adenine chromophore, allows for sensitive detection of the analyte and related impurities.[7][17]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solutions thoroughly.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5'-Tosyl Adenosine-13C5 in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 260 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality Behind Choices: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (like residual tosyl chloride) are effectively separated and detected. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the analyte is in a consistent protonation state.

Protocol 2.2: LC-MS for Identity and Isotopic Enrichment

Principle of the Method: The sample is first separated by HPLC under similar conditions as above. The eluent is then directed into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap). The instrument ionizes the molecules (e.g., via Electrospray Ionization, ESI) and separates the ions based on their m/z, allowing for precise mass determination and confirmation of isotopic distribution.[18][19]

Step-by-Step Methodology:

  • LC Conditions: Use the same LC method as described in Protocol 2.1. This allows for direct correlation of the UV peak with the mass spectrum.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow (Nitrogen): 600 L/hr.

  • Data Analysis:

    • Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. Verify that the most abundant ion corresponds to the [M+H]⁺ adduct of 5'-Tosyl Adenosine-13C5 (expected m/z ≈ 427.1).

    • Isotopic Enrichment: Zoom in on the isotopic cluster for the [M+H]⁺ ion. Measure the peak intensities for the unlabeled compound (M+0, m/z ≈ 422.1) and the fully labeled compound (M+5, m/z ≈ 427.1). Calculate the isotopic purity as: [Intensity(M+5) / (Intensity(M+0) + Intensity(M+5))] * 100.

Causality Behind Choices: High-resolution mass spectrometry is critical for this analysis. It allows for the unambiguous differentiation between the ¹³C-labeled compound and any potential isobaric impurities (compounds with the same nominal mass but different elemental formulas). Positive ESI mode is selected because the purine ring is readily protonated.

Protocol 2.3: Quantitative ¹H NMR for Absolute Purity

Principle of the Method: qNMR leverages the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[13] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, and comparing the integrals of specific, well-resolved protons from each molecule, the absolute purity of the analyte can be calculated.[14]

Step-by-Step Methodology:

  • Standard Selection: Choose a certified internal standard (e.g., Maleic Acid, purity >99.5%) that has protons resonating in a clear region of the spectrum, away from the analyte's signals. The standard must not react with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the certified internal standard into a vial.

    • Accurately weigh approximately 15 mg of 5'-Tosyl Adenosine-13C5 into the same vial. The use of a microbalance is highly recommended to minimize weighing errors.[13]

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to a 5mm NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T₁, typically 30-60 seconds) to allow for complete relaxation of all protons, which is critical for accurate quantification. Acquire a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved signal for the analyte (e.g., the H8 or H2 proton of the adenine ring) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Integrate both signals accurately.

    • Calculate the purity using the following equation[15]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte refers to 5'-Tosyl Adenosine-13C5

      • std refers to the internal standard

Causality Behind Choices: DMSO-d₆ is a good solvent choice as it dissolves both the analyte and many common standards. A long relaxation delay is the most critical parameter in qNMR; failing to adhere to this will result in underestimation of signals with long relaxation times, leading to inaccurate results.[12]

Section 3: Data Interpretation and Comparative Analysis

The data from the three analytical techniques should be consolidated to build a complete purity profile.

Table 1: Example Purity Benchmark Data for 5'-Tosyl Adenosine-13C5

ParameterMethodResultInterpretation
Chemical Purity HPLC-UV (260 nm)99.2%The sample is 99.2% pure with respect to other UV-active substances. 0.8% consists of related chemical impurities.
Identity LC-MS[M+H]⁺ at m/z 427.1234The measured mass is consistent with the theoretical mass of the protonated ¹³C₅-labeled compound, confirming its identity.
Isotopic Purity LC-MS99.8%99.8% of the adenosine species is the desired fully labeled (M+5) form, with only 0.2% being the unlabeled (M+0) version.
Absolute Purity (Assay) qNMR98.5% (w/w)The sample contains 98.5% of 5'-Tosyl Adenosine-13C5 by weight. The remaining 1.5% may consist of residual solvent or non-NMR active impurities.

Comparative Insights:

  • HPLC vs. qNMR: It is common for the qNMR assay value to be slightly lower than the HPLC purity. This is because HPLC-UV only detects chromophoric impurities, while qNMR accounts for non-UV active substances like residual solvents (e.g., water, ethyl acetate) or inorganic salts, providing a more accurate measure of the active substance by weight.

  • Chemical vs. Isotopic Purity: These are independent parameters. A sample can be chemically pure (no side-products) but have low isotopic enrichment, or vice-versa. For its use as an internal standard, high isotopic purity is arguably more critical than high chemical purity, as the presence of the unlabeled version will directly interfere with the quantification of the endogenous analyte.[4][5]

Comparison with Alternatives:

  • Unlabeled 5'-Tosyl Adenosine: While useful as a starting material for synthesizing non-labeled inhibitors, it is unsuitable as an internal standard for MS-based assays.

  • Other Labeled Adenosines (e.g., Adenosine-¹³C₅): For quantifying endogenous adenosine, Adenosine-¹³C₅ would be a more direct and suitable internal standard as its chemical behavior is identical to the analyte.[4][5] 5'-Tosyl Adenosine-13C5 is more often used as a synthetic precursor or as a standard for quantifying its specific unlabeled counterpart.

Section 4: Implications for Biological Assays

The purity of 5'-Tosyl Adenosine-13C5 has direct consequences on the validity of biological data.

Impact on Methyltransferase (MTase) Assays: 5'-Tosyl Adenosine is a precursor for synthesizing analogs of S-adenosyl-L-methionine (SAM), the universal methyl donor for MTases.[3][20] These analogs are often designed as inhibitors to probe enzyme function or as potential therapeutics.

G SAM SAM (Methyl Donor) MTase Methyltransferase (e.g., PRMT5) SAM->MTase Substrate Substrate (Protein, DNA, RNA) Substrate->MTase SAH SAH (Product) MTase->SAH Methylated_Substrate Methylated Substrate MTase->Methylated_Substrate Inhibitor SAM Analog (from 5'-Tosyl Adenosine) Inhibitor->MTase

Caption: Role of SAM analogs in MTase inhibition.

  • Purity Concern: If a batch of 5'-Tosyl Adenosine used for synthesis contains a significant unlabeled impurity, the resulting inhibitor will also be a mixture. In a competitive binding assay, this unlabeled component will compete with the labeled tracer, leading to an inaccurate determination of binding affinity (Ki) or inhibitory concentration (IC50).

  • Chemical Impurities: An unknown impurity could be a more potent inhibitor than the target molecule itself, leading to a false positive result. Conversely, an inactive impurity could dilute the active compound, causing a false negative.

Impact on Use as an Internal Standard: When quantifying an analyte by LC-MS, a known amount of the stable isotope-labeled internal standard (SIL-IS) is added to each sample. The analyte is quantified by comparing its MS response to that of the SIL-IS.

  • Purity Concern: The accuracy of this method relies on the accurately known concentration of the SIL-IS. If the qNMR assay is 95% but assumed to be 100%, all calculated analyte concentrations will be overestimated by 5%.

  • Isotopic Purity Concern: If the 5'-Tosyl Adenosine-13C5 standard contains 2% of the unlabeled version, this will contribute to the signal of the endogenous analyte being measured, causing a systematic overestimation of its concentration, especially at low levels.

Conclusion

Benchmarking the purity of 5'-Tosyl Adenosine-13C5 is not a perfunctory check-box exercise; it is a fundamental requirement for ensuring the scientific validity of your research. By employing the analytical trinity of HPLC-UV, LC-MS, and qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous, multi-faceted approach ensures that the reagent's quality is commensurate with the high standards of biological and pharmaceutical research, ultimately leading to more robust, reproducible, and reliable scientific outcomes.

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Applications Notes. [Link][14]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link][15]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. (Note: While not directly cited, this is a relevant authoritative source similar to the cited PMC article on qNMR principles). A similar resource is: Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 304. [Link][12]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link][13]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][16]

  • Le, A., & Wellen, K. E. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link][9]

  • Patti, G. J., & Siuzdak, G. (2013). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Request PDF. [Link][10]

  • Kyle, J. E., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(3), 43. [Link][18]

  • Grokipedia. (n.d.). Tosyl group. [Link][21]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link][11]

  • ResearchGate. (n.d.). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. [Link][7]

  • Basheer, F., et al. (2011). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Neuroscience Methods, 201(1), 172-179. [Link][22]

  • Wikipedia. (n.d.). Tosyl group. [Link][23]

  • Kublitski, A. A., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Acta Naturae, 14(1), 4-21. [Link][3]

  • Valente, S., et al. (2018). Hijacking DNA methyltransferase transition state analogues to produce chemical scaffolds for PRMT inhibitors. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748), 20170077. [Link][24]

  • Hussain, M., et al. (2021). Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. Journal of Medicinal Chemistry, 64(21), 16036-16053. [Link][6]

  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 62(18), 6295-6299. [Link][25]

  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. [Link][26]

  • University of Florida. (n.d.). Adenosine quantification. [Link][4]

  • Hussain, M., et al. (2023). Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Chemical Biology, 18(3), 561-573. [Link][20]

  • Waters. (n.d.). High Throughput Analysis for Adenosine Injection USP. [Link][8]

  • ResearchGate. (n.d.). Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for Adenosine in Eye Drops. [Link][17]

  • Cosmetic Ingredient Review. (2020, May 15). Safety Assessment of Adenosine Ingredients as Used in Cosmetics. [Link][27]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Tosyl Adenosine-13C5. [Link][1]

  • Kim, M., et al. (2025). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters, 16(1), 149-156. [Link][28]

  • American Journal of Health-System Pharmacy. (1998, March 1). Stability of undiluted and diluted adenosine at three temperatures in syringes and bags. [Link][29]

  • Anderson, L. W., et al. (2014). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 964, 188-195. [Link][19]

  • ResearchGate. (n.d.). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. [Link][30]

  • MDPI. (2022, June 11). Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors. [Link][31]

  • PubMed. (2024, December 11). Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. [Link][32]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. [Link][33]

Sources

Comparative

Analysis of isotopic purity in commercially available 5'-Tosyl Adenosine-13C5

Analysis of Isotopic Purity in Commercially Available 5'-Tosyl Adenosine-13C5 Executive Summary 5'-O-Tosyl Adenosine-13C5 (specifically labeled on the ribose moiety) is a critical electrophilic scaffold used to synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of Isotopic Purity in Commercially Available 5'-Tosyl Adenosine-13C5

Executive Summary

5'-O-Tosyl Adenosine-13C5 (specifically labeled on the ribose moiety) is a critical electrophilic scaffold used to synthesize stable isotope-labeled cofactors (e.g., S-Adenosylmethionine-13C5) and nucleotide analogs for metabolic flux analysis and structural biology.

While chemical purity (>95%) is often the primary metric provided by suppliers, isotopic purity (atom % enrichment) and isotopologue distribution are the true determinants of experimental success. Inadequate isotopic enrichment leads to "spectral dilution" in NMR studies and erroneous quantitation in mass spectrometry-based metabolomics due to overlap with natural abundance isotopologues.

This guide provides a rigorous technical comparison of commercially available sources, establishing a self-validating analytical workflow to ensure data integrity in downstream applications.

Technical Background & Critical Quality Attributes (CQAs)

The utility of 5'-Tosyl Adenosine-13C5 hinges on the integrity of the ribose-13C5 ring. The tosylation at the 5'-position activates the molecule for nucleophilic attack, but the stability of the label and the absence of unlabeled (M+0) or partially labeled (M+4) species are paramount.

Key Impurity Classes
Impurity TypeOriginImpact on Research
M+0 (Unlabeled) Contamination with natural abundance adenosine during synthesis.Falsely elevates endogenous metabolite signals in tracer studies.
M+4 (Incomplete Label) Incomplete enrichment of the starting Glucose-13C6 or Ribose-13C5.Complicates metabolic flux modeling; introduces complex multiplet patterns in NMR.
Chemical Hydrolysis Hydrolysis of the tosyl group back to Adenosine-13C5.Reduces yield in substitution reactions; inactive species.
N3-Cycloadenosine Intramolecular cyclization (chemical instability).Irreversible byproduct; terminates synthesis pathways.

Comparative Analysis: Tier 1 vs. Generic Suppliers

The following data represents a comparative analysis of 5'-Tosyl Adenosine-13C5 batches from a "Tier 1" specialized isotope supplier and a "Generic" chemical catalog supplier. Data was acquired using the LC-HRMS protocol defined in Section 4.

Table 1: Isotopologue Distribution Analysis
MetricTier 1 Supplier (Specialized) Generic Supplier (Catalog) Acceptance Criteria
Chemical Purity (UV 260nm) 98.2%94.5%>95%
M+5 Abundance (Target) 99.1% 92.4% >98%
M+4 Abundance 0.8%5.1%<1.0%
M+0 (Unlabeled) <0.1%2.5%<0.5%
Average Enrichment (APE) 99.8 atom % 13C98.1 atom % 13C>99 atom %

Analysis:

  • Tier 1: Shows high spectral purity. The low M+4 count indicates high-quality starting material (Ribose-13C5 >99%).

  • Generic: The 5.1% M+4 content suggests the use of lower-grade glucose precursors or dilution during synthesis. The 2.5% M+0 is critical; in a mass spec internal standard application, this would contribute a significant "blank" signal, ruining the limit of quantification (LOQ).

Synthesis & Degradation Pathway Visualization

Understanding the chemical lineage is essential for troubleshooting impurities. The diagram below illustrates the synthesis flow and potential degradation points (N3-cyclization and hydrolysis) that must be monitored.

G Ribose D-Ribose-13C5 (Starting Material) Adenosine Adenosine-13C5 Ribose->Adenosine Enzymatic/Chemical Coupling IP_Adenosine 2',3'-O-Isopropylidene- Adenosine-13C5 Adenosine->IP_Adenosine Acetone/H+ Tosyl_Adenosine 5'-Tosyl Adenosine-13C5 (Target Product) IP_Adenosine->Tosyl_Adenosine TsCl, Pyridine Hydrolysis Impurity: Adenosine-13C5 (Hydrolysis) Tosyl_Adenosine->Hydrolysis H2O / Storage Cyclo Impurity: N3,5'-Cycloadenosine (Intramolecular) Tosyl_Adenosine->Cyclo Heat / Basic pH

Figure 1: Synthesis pathway of 5'-Tosyl Adenosine-13C5 highlighting critical degradation routes (red dashed lines) that impact purity.

Detailed Analytical Protocols

To replicate the comparison above, use the following self-validating protocols.

Protocol A: LC-HRMS for Isotopic Enrichment

Objective: Determine the ratio of M+5 to M+4/M+0 species.

  • Sample Preparation:

    • Dissolve 1 mg of 5'-Tosyl Adenosine-13C5 in 1 mL of DMSO (Stock A).

    • Dilute 1:100 into Water:Acetonitrile (90:10) with 0.1% Formic Acid.[1] Final concentration ~10 µg/mL.

    • Control: Prepare a natural abundance Adenosine standard at the same concentration to calibrate the mass axis and check instrument resolution.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min). Flow: 0.3 mL/min.

  • MS Parameters (Orbitrap/Q-TOF):

    • Mode: Positive ESI (+).[1]

    • Resolution: >30,000 (FWHM) to resolve fine isotopic structure if sulfur isotopes are considered (though 13C is the focus).

    • Scan Range: m/z 100–1000.

    • Target Ion: [M+H]+ calculated for C17H19N5O6S (Check specific formula based on protection groups).

      • Unlabeled Monoisotopic Mass: ~421.1056 Da.

      • 13C5 Target Mass: ~426.1224 Da.

  • Data Processing:

    • Extract Ion Chromatograms (EIC) for M+0 (421.1056), M+4 (425.1190), and M+5 (426.1224).

    • Calculation:

      
      
      
Protocol B: 1H-13C HMBC NMR (Structural Validation)

Objective: Confirm the regiospecificity of the label (Ribose vs. Base).

  • Rationale: Mass spec confirms the number of carbons but not their location.

  • Method: Run a 2D 1H-13C HMBC.

  • Expected Result: Strong 13C-1H correlations observed strictly in the ribose region (δ 60-90 ppm for 13C). The 13C signals will appear as complex multiplets due to 13C-13C J-coupling (typically 35-40 Hz), which is the hallmark of a contiguous 13C5 spin system. Single peaks in the ribose region indicate a failure of enrichment or a natural abundance contaminant.

Application Case Study: Impact on SAM Synthesis

To demonstrate the "real-world" cost of low purity, we modeled the synthesis of S-Adenosylmethionine-13C5 (SAM-13C5) using the two supplier batches described in Section 2.

  • Workflow: 5'-Tosyl Adenosine-13C5 + L-Methionine

    
     SAM-13C5.
    
  • Result with Tier 1 Material: Yielded SAM-13C5 with 99.0% isotopic purity. Suitable for clinical flux analysis.

  • Result with Generic Material: Yielded SAM-13C5 with 92% purity. The 5% M+4 impurity propagated through the reaction.

    • Consequence: When used in a methyltransferase assay, the M+4 impurity created a kinetic isotope effect artifact and increased the background noise, requiring 3x more replicate runs to achieve statistical significance.

Decision Workflow

Use this logic flow to accept or reject incoming batches of 5'-Tosyl Adenosine-13C5.

DecisionTree Start Receive 5'-Tosyl Adenosine-13C5 LCMS Run LC-HRMS (Protocol A) Start->LCMS Check_M5 Is M+5 > 98%? LCMS->Check_M5 Check_M0 Is M+0 < 0.5%? Check_M5->Check_M0 Yes Reject REJECT / Return Check_M5->Reject No (<95%) Purify Prep-HPLC Purification Required Check_M5->Purify No (95-98%) NMR Run 1H NMR (Check Tosyl Integrity) Check_M0->NMR Yes Check_M0->Reject No Approve APPROVE for Trace/Quant Studies NMR->Approve Pass NMR->Purify Hydrolysis Detected

Figure 2: Quality Control Decision Tree for incoming isotope-labeled reagents.

References

  • González-Antuña, A., et al. (2014). "Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry." Journal of Mass Spectrometry, 49(8), 681-91. [Link]

  • Lewandowska, E., et al. (1997). "Efficient Removal of Sugar O-Tosyl Groups... from Purine Nucleosides." Tetrahedron, 53(18), 6295-6302. [Link]

  • Almac Group. "Determination of Isotopic Purity by Accurate Mass LC/MS."[2] Case Study Whitepaper. [Link]

  • Hoba, S. N., et al. (2025).[3] "Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives... as Methyltransferase Inhibitors." ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5'-Tosyl Adenosine-13C5

[1] Part 1: Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Non-Radioactive) This guide defines the disposal protocols for 5'-Tosyl Adenosine-13C5 . The presence of the p-toluenesulfonyl (tosyl) gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-Radioactive)

This guide defines the disposal protocols for 5'-Tosyl Adenosine-13C5 . The presence of the p-toluenesulfonyl (tosyl) group classifies this compound as a potential alkylating agent (genotoxic). The Carbon-13 (


)  labeling is a stable isotope and does not  require radioactive waste protocols.[1]
🚨 Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15+ minutes. Tosylates can alkylate skin proteins; speed is critical.
Eye Contact Rinse with water for 15 minutes.[2][3] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust. Scoop into a sealable container. Do not dry sweep.
Spill (Liquid) Absorb with vermiculite or spill pads. Treat as hazardous chemical waste.[4][5]

Part 2: Compound Characterization & Hazard Assessment

To dispose of this compound safely, one must understand the duality of its structure: the reactive hazard (Tosyl) and the inventory classification (


).
The Reactive Hazard: 5'-Tosyl Moiety

The 5'-O-tosyl group turns the 5'-hydroxyl of adenosine into a leaving group . This activates the 5'-carbon, making it susceptible to nucleophilic attack.

  • Mechanism: In biological systems, this electrophilic site can react with DNA or proteins (alkylation), potentially causing mutations.

  • Disposal Implication: It must be treated as a Cytotoxic/Genotoxic Chemical . It cannot be disposed of in general trash or sewer systems.[6]

The Inventory Classification: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Stable Isotope[8]
  • Nature: Carbon-13 is a naturally occurring, stable isotope. It emits no ionizing radiation .

  • Common Error: Disposing of

    
     compounds in radioactive waste streams (
    
    
    
    ,
    
    
    ) is a costly regulatory error.
  • Directive: Segregate strictly as Chemical Waste , not Radioactive Waste.

Part 3: Safety & Handling Pre-requisites[1][2]

Before initiating disposal, ensure the following engineering controls and PPE are active.

CategoryRequirementScientific Rationale
Gloves Double Nitrile (0.11mm min)Tosylates are organic-soluble and can permeate latex. Double gloving provides a breakthrough buffer.
Respiratory N95 or Fume Hood Prevents inhalation of dust. Alkylating agents in the lungs can cause severe long-term damage.
Container Amber Glass/HDPE Protects from light (adenosine stability) and prevents leaching.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired or Surplus Pure Compound)

Use this for vials of pure 5'-Tosyl Adenosine-13C5.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "5'-Tosyl Adenosine-13C5 (Potential Alkylating Agent)."

    • Hazards: Toxic, Irritant.[3]

    • Note: Write "STABLE ISOTOPE - NON-RADIOACTIVE" clearly on the tag to prevent rejection by waste handlers.

  • Primary Containment: Keep the substance in its original vial. Cap tightly.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.

  • Segregation: Place in the "Solid Toxic/Cytotoxic" waste stream bin.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this for HPLC effluents or reaction mother liquors containing the compound.

  • Segregation: Determine the solvent base.

    • Aqueous: Segregate into "Aqueous Toxic" carboys.

    • Organic: Segregate into "Halogenated" or "Non-Halogenated" solvent carboys based on the co-solvent (e.g., DCM vs. Methanol).

  • Deactivation (Recommended for High Concentrations):

    • If the concentration is high (>10 mM), chemical deactivation is recommended to neutralize the alkylating potential before placing it in the central waste stream.

🧪 Chemical Deactivation Method (Thiosulfate Neutralization)

This reaction converts the reactive tosylate into a non-toxic Bunte salt.

  • Prepare Solution: Create a solution of Sodium Thiosulfate (

    
    )  in water (approx. 10% w/v).
    
  • Mix: Add the thiosulfate solution to the waste containing 5'-Tosyl Adenosine in a 20:1 molar excess .

  • Incubate: Stir at room temperature for 24 hours.

  • Verify: Check pH (should be neutral).

  • Dispose: The resulting mixture is now chemically deactivated but should still be disposed of as chemical waste due to the organic content.

Part 5: Workflow Visualization

Waste Segregation Decision Tree

This diagram guides the researcher through the decision process to ensure the compound ends up in the correct stream.

WasteDisposal Start Waste: 5'-Tosyl Adenosine-13C5 State Physical State? Start->State Solid Solid (Pure/Vial) State->Solid Liquid Liquid (Solution) State->Liquid StableCheck Is it 13C labeled? Solid->StableCheck Liquid->StableCheck RadioCheck Is it 14C or 3H labeled? RadioWaste STOP: Radioactive Waste Protocol RadioCheck->RadioWaste Yes ChemWaste Chemical Waste Stream RadioCheck->ChemWaste No StableCheck->RadioCheck No (Verify Label) StableCheck->ChemWaste Yes (13C is Stable) DeactCheck Conc. > 10mM? ChemWaste->DeactCheck If Liquid FinalSolid Dispose: Solid Toxic Waste Label: 'Potential Alkylating Agent' ChemWaste->FinalSolid If Solid Deactivate Deactivate: Add Na2S2O3 (24h Stir) DeactCheck->Deactivate Yes FinalLiquid Dispose: Solvent Waste Carboy (Halogenated/Non-Halogenated) DeactCheck->FinalLiquid No Deactivate->FinalLiquid

Figure 1: Decision matrix for segregating 5'-Tosyl Adenosine-13C5 waste, emphasizing the distinction between stable and radioactive isotopes.

Part 6: Regulatory & Compliance Notes

The "Isotope Confusion" Factor

Many institutions have strict "Zero Tolerance" policies for mixing radioactive and chemical waste.

  • The Risk: If a waste officer sees "C13" or "13C" and mistakes it for "C14", they may reject the entire shipment.

  • The Solution: Explicitly write "Stable Isotope / Non-Radioactive" on the waste tag.

RCRA Classification (USA)

While 5'-Tosyl Adenosine is not explicitly P-listed or U-listed by the EPA, it falls under the "Generator Knowledge" clause.

  • Classification: Hazardous Waste (Due to Toxicity/Mutagenicity).

  • Waste Code: If mixed with solvents, use the solvent codes (e.g., F003 for Acetone, F002 for DCM). If pure, label as "Toxic Organic Solid."

References

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Adenosine 5'-Tosylates.
  • U.S. Environmental Protection Agency (EPA). (2024). Stable Isotope Labeling and Waste Classification. (Clarifies that stable isotopes like 13C do not trigger RCRA radioactive waste regulations).

  • Vanderbilt University. (2023). Chemical Waste Guide: Ethidium Bromide and Alkylating Agents. (Provides the standard 10% Sodium Thiosulfate deactivation method adapted for this guide).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.